(1R,3S)-Compound E
Description
Propriétés
IUPAC Name |
(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N4O3/c1-16(30-23(34)14-17-12-19(28)15-20(29)13-17)26(35)32-25-27(36)33(2)22-11-7-6-10-21(22)24(31-25)18-8-4-3-5-9-18/h3-13,15-16,25H,14H2,1-2H3,(H,30,34)(H,32,35)/t16-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGZXGGOCLZBFB-IVCQMTBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H]1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042666 | |
| Record name | Compound E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209986-17-4 | |
| Record name | Compound E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1R,3S)-Compound E synthesis and characterization
An in-depth technical guide on the synthesis and characterization of a specific chemical entity is crucial for researchers, scientists, and drug development professionals. However, the designation "(1R,3S)-Compound E" is a placeholder and does not refer to a unique, identifiable chemical structure. To provide a comprehensive and accurate guide, the precise chemical name or structure of "Compound E" is required.
Once the specific compound is identified, a detailed guide can be developed encompassing its synthesis, characterization, and relevant biological data. This guide would typically include:
Synthesis of this compound
The synthesis section would provide a detailed, step-by-step protocol for the preparation of the target molecule. This would involve:
-
Reaction Scheme: A visual representation of the synthetic route, including all reactants, reagents, and intermediates.
-
Experimental Protocol: A detailed description of the experimental setup, including reaction conditions (temperature, time, atmosphere), purification methods (e.g., column chromatography, recrystallization), and safety precautions.
For instance, the synthesis of a hypothetical (1R,3S)-substituted cyclopentanol (B49286) derivative might involve an asymmetric cycloaddition reaction to establish the desired stereocenters, followed by subsequent functional group manipulations.[1][2]
Characterization of this compound
The characterization section is vital for confirming the identity, purity, and stereochemistry of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed to provide a comprehensive analysis.[3]
Table 1: Analytical Techniques for the Characterization of this compound
| Analytical Technique | Principle | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||
| ¹H and ¹³C NMR | Measures the magnetic properties of atomic nuclei. | Provides information on the carbon-hydrogen framework of the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Correlates signals from different nuclei. | Helps in assigning complex structures and determining connectivity. |
| Mosher's Amide Analysis | Derivatization with a chiral reagent to form diastereomers with distinct NMR signals.[3] | Can be used to determine the absolute configuration of stereocenters.[3] |
| Nuclear Overhauser Effect (NOE) Spectroscopy | Measures the through-space transfer of nuclear spin polarization between nearby protons.[3] | Provides information on the relative stereochemistry of the molecule.[3] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Determines the molecular weight and elemental composition of the compound. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separates enantiomers based on their differential interaction with a chiral stationary phase. | Determines the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.[3] |
| Single-Crystal X-ray Crystallography | Diffracts X-rays through a single crystal of the compound. | Provides an unambiguous determination of the absolute configuration and three-dimensional structure.[3] |
| Optical Rotation | Measures the rotation of plane-polarized light by a chiral compound. | Indicates the presence of a chiral molecule and the direction of rotation. |
Experimental Protocols
This section would provide detailed, step-by-step methodologies for the key experiments mentioned above.
General Procedure for NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.
-
Acquire the desired NMR spectra (¹H, ¹³C, etc.) on a spectrometer of appropriate field strength.
Workflow for Stereochemical Validation:
The validation of the stereochemistry of a chiral compound like this compound is a critical process that often involves multiple analytical techniques to ensure an unambiguous assignment.
Caption: Workflow for stereochemical validation.
Signaling Pathways and Biological Activity
Should "this compound" be a biologically active molecule, this section would detail its mechanism of action and its effects on cellular signaling pathways.
For example, if the compound were an inhibitor of a specific enzyme, a diagram illustrating its interaction with the enzyme and the subsequent downstream effects on a signaling cascade would be provided.
Caption: Inhibition of a signaling pathway.
To proceed with generating a specific and detailed technical guide, please provide the full chemical name or structure of "this compound".
References
An In-depth Technical Guide on the Mechanism of Action of Compound E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound E, also known as γ-Secretase Inhibitor XXI, is a potent, cell-permeable, and selective non-competitive inhibitor of γ-secretase.[1] Its systematic chemical name is N-[(1S)-2-[[(3S)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluorobenzeneacetamide, with the CAS Number 209986-17-4.[1] This small molecule has garnered significant interest in stem cell research and neurobiology due to its ability to modulate crucial cellular signaling pathways, primarily the Notch pathway. This guide provides a comprehensive overview of the mechanism of action of Compound E, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling cascades and experimental workflows.
Core Mechanism of Action: Inhibition of γ-Secretase
The primary molecular target of Compound E is the γ-secretase complex, a multi-subunit intramembrane protease.[1] This enzyme complex plays a critical role in the processing of various type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor.
Impact on Amyloid-β Production:
In the context of Alzheimer's disease research, γ-secretase is responsible for the final cleavage of APP, leading to the production of amyloid-β (Aβ) peptides, particularly Aβ40 and Aβ42, which are key components of amyloid plaques. Compound E effectively inhibits this cleavage, thereby reducing the levels of these amyloidogenic peptides.[1]
Inhibition of Notch Signaling:
The most profound and widely studied effect of Compound E is its inhibition of the Notch signaling pathway.[2] Notch signaling is a highly conserved cell-cell communication system that regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The activation of the Notch pathway involves the proteolytic cleavage of the Notch receptor by γ-secretase, which releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it acts as a transcriptional co-activator, upregulating the expression of target genes such as Hes1 and Hey1.[3][4]
By inhibiting γ-secretase, Compound E prevents the release of NICD, thereby blocking the downstream signaling cascade.[3] This inhibition of Notch signaling has been shown to induce neuronal differentiation and inhibit the growth of certain cancer cells.[2]
Quantitative Data
The potency of Compound E as a γ-secretase inhibitor has been quantified through various in vitro assays, with IC50 values reported in the nanomolar range. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%.[5][6]
| Target | IC50 (nM) | Assay System | Reference |
| β-amyloid-40 (Aβ40) production | 0.24 | In vitro assay | [1] |
| β-amyloid-42 (Aβ42) production | 0.37 | In vitro assay | [1] |
| Notch domain cleavage | 0.32 | In vitro assay | [1] |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Compound E in the context of the Notch signaling pathway.
References
- 1. Compound E | Small Molecules | Cell-permeable, selective, non-competitive, potent γ-secretase inhibitor [captivatebio.com]
- 2. stemcell.com [stemcell.com]
- 3. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Notch and Gamma-secretase Inhibition in an Ovarian Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
The Discovery and Development of (1R,3S)-Compound E: A Technical Guide to a Potent γ-Secretase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,3S)-Compound E, also known as γ-Secretase Inhibitor XXI, is a potent, cell-permeable, non-competitive inhibitor of γ-secretase, a multi-protein enzyme complex implicated in the pathogenesis of Alzheimer's disease and various cancers. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of Compound E. Detailed experimental methodologies for key assays are presented, along with a summary of its in vitro and in vivo activity. The document aims to serve as a valuable resource for researchers in the fields of neurodegenerative disease and oncology, providing insights into the development of γ-secretase inhibitors.
Introduction
The γ-secretase complex, an aspartyl protease, is responsible for the final cleavage of the amyloid precursor protein (APP), leading to the generation of amyloid-beta (Aβ) peptides. The accumulation of Aβ, particularly the Aβ42 isoform, is a central event in the pathophysiology of Alzheimer's disease. Additionally, γ-secretase cleaves the Notch receptor, a critical signaling protein involved in cell fate decisions, proliferation, and differentiation. Dysregulation of the Notch signaling pathway is associated with various cancers.
The dual role of γ-secretase in both Alzheimer's disease and cancer has made it a significant target for therapeutic intervention. The development of small molecule inhibitors of γ-secretase has been a major focus of drug discovery efforts. This compound emerged from these efforts as a highly potent inhibitor of this enzyme complex.
Discovery and Chemical Properties
This compound, with the chemical name N-[(1S)-2-[[(3S)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluorobenzeneacetamide, was identified as a potent γ-secretase inhibitor in the early 2000s. Its discovery was part of a broader effort to develop compounds that could modulate the production of Aβ peptides.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | N-[(1S)-2-[[(3S)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluorobenzeneacetamide |
| Alternative Names | γ-Secretase Inhibitor XXI, Compound E |
| Molecular Formula | C₂₇H₂₄F₂N₄O₃ |
| Molecular Weight | 490.50 g/mol |
| CAS Number | 209986-17-4 |
Mechanism of Action: Inhibition of γ-Secretase and the Notch Pathway
This compound exerts its biological effects by directly inhibiting the enzymatic activity of the γ-secretase complex. This inhibition prevents the intramembrane cleavage of its substrates, most notably APP and Notch.
Inhibition of Amyloid-β Production
By blocking the γ-secretase cleavage of APP, Compound E reduces the production of all Aβ peptide isoforms, including the pathogenic Aβ40 and Aβ42. This mechanism is central to its potential as a therapeutic for Alzheimer's disease.
Inhibition of Notch Signaling
The cleavage of the Notch receptor by γ-secretase is a critical step in the activation of the Notch signaling pathway. Upon ligand binding, the Notch intracellular domain (NICD) is released and translocates to the nucleus to regulate gene expression. Compound E's inhibition of γ-secretase prevents the release of NICD, thereby blocking downstream Notch signaling. This has implications for its potential use in oncology, as aberrant Notch signaling is a driver in many cancers.
Figure 1: Mechanism of action of this compound.
Preclinical Data
This compound has been characterized in a variety of in vitro and in vivo models.
In Vitro Potency
The inhibitory activity of Compound E against γ-secretase has been determined in various cell-based and cell-free assays.
Table 2: In Vitro Inhibitory Activity of this compound
| Assay Target | IC₅₀ (nM) | Reference |
| β-amyloid-40 (Aβ40) | 0.24 | [1] |
| β-amyloid-42 (Aβ42) | 0.37 | [1] |
| Notch Cleavage | 0.32 | [1] |
In Vivo Studies
While specific, detailed in vivo study reports focusing on the development of Compound E are not publicly available, it has been used in various published in vivo models as a tool to probe the function of γ-secretase. These studies have generally demonstrated its ability to cross the blood-brain barrier and modulate Aβ and Notch signaling in animal models of Alzheimer's disease and cancer.
Experimental Protocols
The following sections describe representative experimental protocols for the evaluation of γ-secretase inhibitors like this compound.
In Vitro γ-Secretase Activity Assay
This protocol describes a general method for measuring the activity of γ-secretase in a cell-free system.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against γ-secretase.
Materials:
-
Cell line overexpressing APP (e.g., HEK293-APP)
-
Membrane protein extraction buffer
-
Fluorogenic γ-secretase substrate
-
Test compound (e.g., Compound E)
-
Microplate reader
Procedure:
-
Membrane Preparation: Harvest cells and prepare membrane fractions by dounce homogenization followed by ultracentrifugation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, assay buffer, and varying concentrations of the test compound.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Measurement: Measure the fluorescence signal using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Figure 2: In vitro γ-secretase assay workflow.
In Vivo Alzheimer's Disease Mouse Model Study
This protocol outlines a general procedure for evaluating the efficacy of a γ-secretase inhibitor in a transgenic mouse model of Alzheimer's disease.
Objective: To assess the effect of a test compound on brain Aβ levels in an Alzheimer's disease mouse model.
Materials:
-
Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1)
-
Test compound (e.g., Compound E) formulated for oral administration
-
ELISA kits for Aβ40 and Aβ42
Procedure:
-
Animal Dosing: Administer the test compound or vehicle to the mice daily for a specified duration.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Brain Homogenization: Homogenize the brain tissue in a suitable buffer.
-
Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the brain homogenates using specific ELISA kits.
-
Data Analysis: Compare the Aβ levels in the treated group to the vehicle control group to determine the efficacy of the compound.
Figure 3: In vivo efficacy study workflow.
Conclusion
This compound is a foundational tool compound in the study of γ-secretase. Its high potency and well-characterized mechanism of action have made it invaluable for elucidating the roles of γ-secretase in health and disease. While its clinical development has been superseded by other γ-secretase inhibitors with improved selectivity and pharmacokinetic profiles, the principles learned from its discovery and preclinical evaluation continue to inform the development of new therapeutics for Alzheimer's disease and cancer. This technical guide provides a core understanding of this important molecule for researchers and drug developers in the field.
References
In Vitro Biological Activity of Compound E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound E, also known as γ-Secretase Inhibitor XXI, is a potent small molecule inhibitor of γ-secretase and the Notch signaling pathway. This technical guide provides a comprehensive overview of the in vitro biological activity of Compound E, summarizing key quantitative data, detailing experimental methodologies for relevant assays, and illustrating the associated signaling pathways. The information presented is intended to support researchers and professionals in the fields of cancer biology, neuroscience, and stem cell research in their exploration of the therapeutic potential of Compound E.
Introduction
Compound E is a cell-permeable molecule that has demonstrated significant biological effects across various in vitro models. Its primary mechanism of action involves the inhibition of γ-secretase, a multi-protein complex crucial for the intramembrane cleavage of several transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor.[1] By blocking γ-secretase activity, Compound E effectively inhibits the Notch signaling pathway, which plays a critical role in cell fate determination, proliferation, differentiation, and apoptosis.[2] This inhibitory action underlies its observed effects on neuroblastoma cells, where it can induce growth inhibition and differentiation, and in human embryonic stem cells (hESCs), where it accelerates differentiation into primitive neural stem cells.[1]
Quantitative Biological Data
The in vitro potency of Compound E has been characterized through various assays, primarily focusing on its inhibitory effects on γ-secretase and the Notch signaling pathway. The following table summarizes the key quantitative data available.
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| γ-Secretase Cleavage | Cell-free membrane preparations | 4 nM | [3] |
| Notch Intracellular Domain (NICD) Cleavage | Cellular Assays | 0.24 - 0.37 nM | [1] |
| Amyloid-β (Aβ) 1-40 Production | HEK293 cells overexpressing APP | Dose-dependent decrease | [3] |
Key In Vitro Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical research. The following sections outline the protocols for key in vitro experiments used to characterize the biological activity of Compound E.
γ-Secretase Inhibition Assay (Cell-Free)
This assay quantifies the direct inhibitory effect of Compound E on the enzymatic activity of γ-secretase.
-
Objective: To determine the IC50 value of Compound E against γ-secretase.
-
Methodology:
-
Enzyme Preparation: Prepare cell-free membrane fractions containing the γ-secretase complex from a suitable cell line (e.g., HEK293).
-
Substrate: Utilize a recombinant substrate consisting of the C-terminal fragment of APP (APP-C99).
-
Reaction: Incubate the membrane preparation with the substrate in the presence of varying concentrations of Compound E. A vehicle control (e.g., DMSO) should be included.
-
Detection: Measure the production of the cleavage product, Amyloid-β (Aβ), using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of Compound E concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Notch Signaling Inhibition Assay (Cell-Based)
This assay assesses the ability of Compound E to block the Notch signaling pathway within a cellular context.
-
Objective: To measure the effect of Compound E on the expression of Notch target genes.
-
Methodology:
-
Cell Culture: Culture a suitable cell line with an active Notch signaling pathway (e.g., A549 non-small cell lung carcinoma cells).
-
Treatment: Treat the cells with a range of concentrations of Compound E for a specified duration (e.g., 24 hours).
-
RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Notch target genes, such as Hes1 and Hey1. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Western Blotting: Lyse the treated cells and perform Western blot analysis to detect the levels of the Notch intracellular domain (NICD) and the Hes1 protein. Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the changes in gene and protein expression relative to the vehicle-treated control.
-
Cell Proliferation Assay
This assay evaluates the impact of Compound E on the growth of cancer cells.
-
Objective: To determine the effect of Compound E on the proliferation of ovarian cancer cells.
-
Methodology:
-
Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR3) in 96-well plates.
-
Treatment: After cell attachment, treat the cells with various concentrations of Compound E, a positive control (e.g., cisplatin), or a combination of both. Include a vehicle control.
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by Compound E and a typical experimental workflow for its in vitro characterization.
Caption: Mechanism of action of Compound E.
Caption: Experimental workflow for in vitro studies.
Conclusion
Compound E is a well-characterized inhibitor of γ-secretase and the Notch signaling pathway with potent in vitro activity. The data and protocols presented in this guide provide a solid foundation for further investigation into its therapeutic applications in oncology, neurodegenerative diseases, and regenerative medicine. The provided diagrams offer a clear visualization of its mechanism of action and a standard workflow for its preclinical evaluation. Future studies should continue to explore the full potential of Compound E in various disease models.
References
- 1. stemcell.com [stemcell.com]
- 2. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of (1R,3S)-trans-Chrysanthemic Acid
As "(1R,3S)-Compound E" is not a publicly recognized chemical name, this technical guide will use (1R,3S)-trans-Chrysanthemic acid as a representative molecule to illustrate the requested physicochemical properties and experimental methodologies. This compound is a key component in the synthesis of pyrethroid insecticides and serves as a well-characterized example for researchers, scientists, and drug development professionals.
The physicochemical properties of a compound are critical for its development as a drug or bioactive agent, influencing its absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the key properties for (1R,3S)-trans-Chrysanthemic acid.
Quantitative Data Summary
| Property | Value | Units | Reference |
| Molecular Formula | C₁₀H₁₆O₂ | - | |
| Molecular Weight | 168.23 | g/mol | |
| Melting Point | 17-21 | °C | |
| Boiling Point | 140 | °C (at 1 mmHg) | |
| Density | 0.986 | g/cm³ | |
| pKa | 4.75 (estimated) | - | |
| LogP | 2.6 (estimated) | - | |
| Water Solubility | 637.1 | mg/L | |
| Vapor Pressure | 0.0004 | mmHg at 25°C | |
| Appearance | Colorless to pale yellow solid or liquid | - |
Experimental Protocols
The following sections detail the methodologies used to determine the key physicochemical properties of a compound like (1R,3S)-trans-Chrysanthemic acid.
Melting Point Determination
The melting point is determined using a digital melting point apparatus. A small, powdered sample of the crystalline compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt until it becomes completely liquid is recorded. This provides an indication of the purity of the substance.
Boiling Point Determination
For non-volatile compounds, the boiling point is often measured under reduced pressure to prevent decomposition. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the applied pressure is recorded as the boiling point at that pressure.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This can be used to determine the melting point and other thermal transitions.
Diagram: Workflow for Melting Point and Thermal Stability Analysis
Caption: Workflow for determining melting point and thermal stability.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like (1R,3S)-trans-Chrysanthemic acid, this can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is measured as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.
LogP Determination
The partition coefficient (LogP) is a measure of the lipophilicity of a compound and is determined by the shake-flask method. The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC), and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
Solubility Determination
Aqueous solubility is a critical parameter for drug absorption. It can be determined by adding an excess amount of the solid compound to a known volume of water at a specific temperature. The suspension is stirred until equilibrium is reached, after which the undissolved solid is removed by filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical method like HPLC.
Diagram: Experimental Workflow for pKa, LogP, and Solubility
Caption: Methodologies for determining pKa, LogP, and aqueous solubility.
Biological Context: Target and Signaling Pathway
While (1R,3S)-trans-Chrysanthemic acid itself is primarily a synthetic precursor, the pyrethroid insecticides derived from it act on a specific biological target. Understanding this can be crucial in drug development for assessing off-target effects or for repurposing scaffolds.
Primary Target: Voltage-Gated Sodium Channels
Pyrethroids are neurotoxins that target voltage-gated sodium channels (VGSCs) in nerve cell membranes. By binding to the channel, they modify its gating properties, causing the channel to remain open for an extended period. This leads to prolonged sodium influx, membrane depolarization, and a state of hyperexcitability in the neuron, resulting in paralysis and death of the insect.
Diagram: Simplified Signaling Pathway of Pyrethroid Action
Caption: Simplified mechanism of action for pyrethroids on VGSCs.
An In-depth Technical Guide to the Target Identification and Validation of (1R,3S)-Compound E
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the identification and validation of the molecular target of (1R,3S)-Compound E, a potent and selective γ-secretase inhibitor. The primary known target of Compound E is the γ-secretase complex, a multi-subunit protease critically involved in the Notch signaling pathway and the processing of amyloid precursor protein (APP). This document details established experimental protocols for target identification using affinity chromatography coupled with mass spectrometry, and for target validation through Cellular Thermal Shift Assay (CETSA) and CRISPR-Cas9 gene editing. Furthermore, it presents quantitative data on the inhibitory activity of Compound E and visualizes key biological pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.
Introduction to this compound
Compound E is a potent, cell-permeable, and selective non-competitive inhibitor of γ-secretase.[1] Its chemical name is N-[(1S)-2-[[(3S)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluoro-benzeneacetamide and it is identified by the CAS Number 209986-17-4.[2][3] The primary molecular target of Compound E is the γ-secretase enzyme complex, which plays a crucial role in intramembrane proteolysis of various type 1 transmembrane proteins, including the Notch receptor and amyloid precursor protein (APP).[1]
By inhibiting γ-secretase, Compound E effectively blocks the cleavage of the Notch intracellular domain (NICD) and the production of β-amyloid peptides (Aβ40 and Aβ42), which are associated with the pathogenesis of Alzheimer's disease.[3][4] The inhibition of the Notch pathway also has significant implications in oncology, as aberrant Notch signaling is implicated in several cancers.[5][6] Compound E has been shown to induce neuronal differentiation and inhibit the growth of certain cancer cell lines.[3][5]
Target Identification: Affinity Chromatography-Mass Spectrometry
Affinity chromatography coupled with mass spectrometry (MS) is a powerful biochemical approach for identifying the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[7][8] This method involves immobilizing the small molecule of interest (the "bait") on a solid support to capture its interacting proteins (the "prey").
Experimental Workflow: Affinity Chromatography-MS
Workflow for Target Identification using Affinity Chromatography-MS.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis and Immobilization:
-
Synthesize an analog of Compound E containing a linker arm suitable for covalent attachment to a solid support (e.g., agarose (B213101) or magnetic beads). The linker should be positioned at a site that does not interfere with the compound's binding to its target.
-
Covalently couple the synthesized Compound E analog to the activated solid support according to the manufacturer's protocol.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a cell line known to be sensitive to Compound E) to a sufficient density.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the Compound E-immobilized beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone or an inactive analog of Compound E.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the specifically bound proteins from the beads using a competitive elution with an excess of free Compound E or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by one-dimensional SDS-PAGE.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.
-
Excise the protein bands that are unique to or significantly enriched in the Compound E pulldown compared to the control.
-
Perform in-gel digestion of the proteins with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra.
-
Compare the list of identified proteins from the Compound E pulldown with the control to identify high-confidence binding partners.
-
Target Validation
Once a putative target has been identified, it is crucial to validate that the observed phenotype of the compound is indeed mediated through this target. Two powerful techniques for target validation in a cellular context are the Cellular Thermal Shift Assay (CETSA) and CRISPR-Cas9-based genetic approaches.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the direct binding of a compound to its target protein in intact cells or cell lysates.[9] The principle is based on the ligand-induced stabilization of the target protein, leading to an increased resistance to thermal denaturation.[10]
Experimental Workflow: CETSA
General Workflow for a Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture the chosen cell line to approximately 80% confluency.
-
Treat the cells with either Compound E at a desired concentration or with a vehicle control (e.g., DMSO) for a specified incubation time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 37°C to 70°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separate the soluble protein fraction from the denatured, aggregated proteins by centrifugation at high speed (e.g., >12,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
Normalize the protein concentration for all samples.
-
Analyze the amount of soluble target protein (γ-secretase subunit, e.g., Presenilin-1) in each sample by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition (Compound E and vehicle), plot the amount of soluble target protein as a function of temperature.
-
A positive thermal shift, indicated by a rightward shift of the melting curve for the Compound E-treated samples compared to the vehicle control, confirms direct target engagement.
-
CRISPR-Cas9 Based Target Validation
The CRISPR-Cas9 system allows for precise and permanent gene editing, making it a powerful tool for validating drug targets.[11][12] By knocking out the gene encoding the putative target protein, one can assess whether the cellular response to the compound is ablated, thus confirming that the compound's effect is on-target.[13]
Experimental Workflow: CRISPR-Cas9 Target Validation
Workflow for CRISPR-Cas9 Based Target Validation.
Experimental Protocol: CRISPR-Cas9 Target Validation
-
Design and Generation of CRISPR-Cas9 Constructs:
-
Design and synthesize single guide RNAs (sgRNAs) that target a critical exon of the gene encoding the putative target protein (e.g., PSEN1, a catalytic subunit of γ-secretase).
-
Clone the sgRNAs into a vector that also expresses the Cas9 nuclease.
-
-
Generation of Knockout Cell Lines:
-
Transfect the chosen cell line with the CRISPR-Cas9 construct.
-
Select for transfected cells and isolate single-cell clones.
-
Expand the clones and screen for successful gene knockout by genomic DNA sequencing and by assessing protein expression via Western blot.
-
-
Phenotypic Assays:
-
Culture both the wild-type (WT) and the validated knockout (KO) cells.
-
Treat both cell lines with a range of concentrations of Compound E.
-
After a suitable incubation period, perform a phenotypic assay that reflects the known activity of Compound E (e.g., a cell viability assay, an apoptosis assay, or a reporter assay for Notch signaling).
-
-
Data Analysis:
-
Compare the dose-response curves of Compound E in the WT and KO cell lines.
-
If the target protein is essential for the activity of Compound E, the KO cells should exhibit a significant resistance to the compound (i.e., a rightward shift in the dose-response curve and a higher IC50 value) compared to the WT cells. This result provides strong evidence for on-target activity.
-
Quantitative Data Summary
The inhibitory potency of Compound E has been characterized against its key targets.
| Target | Assay | IC50 (nM) | Reference |
| γ-secretase | Overall activity | ~0.3 | [1] |
| β-amyloid-40 (Aβ40) production | Cellular assay | 0.24 | [3][4] |
| β-amyloid-42 (Aβ42) production | Cellular assay | 0.37 | [3][4] |
| Notch cleavage | Cellular assay | 0.32 | [3][4] |
Signaling Pathway
Compound E exerts its biological effects by inhibiting γ-secretase, a key enzyme in the Notch signaling pathway.
Notch Signaling Pathway and Inhibition by Compound E
Inhibition of the Notch Signaling Pathway by Compound E.
Conclusion
The identification and validation of the molecular target of this compound as γ-secretase are supported by a convergence of evidence from biochemical and cellular assays. The methodologies outlined in this guide, including affinity chromatography-mass spectrometry, CETSA, and CRISPR-Cas9 gene editing, provide a robust framework for the characterization of small molecule inhibitors. The quantitative data and pathway diagrams presented herein serve as a valuable resource for researchers in the fields of drug discovery and chemical biology, facilitating further investigation into the therapeutic potential of Compound E and other γ-secretase inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. stemcell.com [stemcell.com]
- 3. Compound E | Small Molecules | Cell-permeable, selective, non-competitive, potent γ-secretase inhibitor [captivatebio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Notch pathway induces growth inhibition and differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Notch Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. biocompare.com [biocompare.com]
- 13. selectscience.net [selectscience.net]
Initial Structure-Activity Relationship (SAR) of (1R,3S)-Compound E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No publicly available information was found for a specific molecule designated "(1R,3S)-Compound E." This document serves as a detailed, illustrative guide to the initial structure-activity relationship (SAR) analysis of a hypothetical novel kinase inhibitor, herein referred to as this compound, targeting "Kinase Z." The data, protocols, and pathways presented are fictional and for demonstration purposes.
Introduction
The exploration of the structure-activity relationship (SAR) is a cornerstone of modern drug discovery. It defines the link between the chemical structure of a compound and its biological activity.[1][2] A systematic SAR investigation allows medicinal chemists to iteratively modify a hit compound to optimize its potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a clinical candidate.[3]
This technical guide provides an in-depth overview of the initial SAR for a novel, hypothetical kinase inhibitor, this compound. The stereochemistry of this compound, specifically the (1R,3S) configuration, is crucial for its activity. This document will detail the quantitative biological data, the experimental methodologies employed, and the key signaling pathways involved.
Quantitative Data Summary
The initial SAR of this compound was explored by synthesizing a series of analogs with modifications at the R1 and R2 positions of the core scaffold. The inhibitory activity of these compounds against Kinase Z was determined using a luminescence-based kinase assay to measure IC50 values.
| Compound ID | R1-Substituent | R2-Substituent | IC50 (nM) against Kinase Z |
| This compound | 4-Fluoro | Methyl | 50 |
| Analog 1 | Hydrogen | Methyl | 500 |
| Analog 2 | 4-Chloro | Methyl | 75 |
| Analog 3 | 4-Methoxy | Methyl | 200 |
| Analog 4 | 4-Fluoro | Ethyl | 150 |
| Analog 5 | 4-Fluoro | Hydrogen | 300 |
| (1S,3R)-Compound E | 4-Fluoro | Methyl | >10,000 |
SAR Summary:
-
Stereochemistry: The (1R,3S) stereoisomer is essential for activity, as the (1S,3R) enantiomer was inactive.
-
R1-Substituent: A halogen at the 4-position of the phenyl ring is preferred for potent inhibition. The 4-fluoro substituent in Compound E provided the best activity. Removal of the substituent (Analog 1) or replacement with a bulkier methoxy (B1213986) group (Analog 3) was detrimental to potency.
-
R2-Substituent: A small alkyl group at the R2 position appears to be optimal. The methyl group in Compound E was superior to an ethyl group (Analog 4) or its complete removal (Analog 5).
Experimental Protocols
General Procedure for the Synthesis of this compound Analogs
The synthesis of this compound and its analogs was achieved through a multi-step process. A key step involved a stereoselective reaction to establish the (1R,3S) configuration of the core scaffold. Subsequent modifications at the R1 and R2 positions were performed using standard cross-coupling and alkylation reactions.
Kinase Z Inhibition Assay
A luminescence-based kinase assay was utilized to determine the half-maximal inhibitory concentration (IC50) of the test compounds against Kinase Z.
Materials:
-
Recombinant human Kinase Z enzyme
-
Kinase Z substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Luminescent kinase assay kit
-
384-well white microplates
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation: A serial dilution of the test compounds was prepared in DMSO. These were then further diluted in the assay buffer to achieve the final desired concentrations.
-
Enzyme and Substrate Preparation: The Kinase Z enzyme and substrate peptide were diluted in the assay buffer to the appropriate working concentrations.
-
Assay Reaction: 2.5 µL of the test compound solution was added to the wells of a 384-well plate. 2.5 µL of the Kinase Z enzyme solution was then added, and the plate was incubated for 15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: 5 µL of the ATP and substrate peptide mixture was added to each well to initiate the kinase reaction. The plate was then incubated for 1 hour at 30°C.
-
Signal Detection: After the incubation period, 10 µL of the luminescent detection reagent was added to each well. The plate was incubated for a further 10 minutes at room temperature to allow the signal to stabilize.
-
Data Acquisition: The luminescence signal was measured using a plate reader. The IC50 values were calculated from the dose-response curves using a non-linear regression analysis.
Signaling Pathways and Workflows
Hypothetical Kinase Z Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway in which Kinase Z is a key component. This compound acts by inhibiting Kinase Z, thereby blocking the downstream signaling cascade that leads to cell proliferation.
Initial SAR Study Workflow
The logical flow of an initial SAR study is depicted in the diagram below. This process begins with a hit compound and progresses through iterative cycles of design, synthesis, and testing to identify compounds with improved properties.
References
In Silico Modeling of (1R,3S)-Compound E Binding to γ-Secretase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies used to model the binding of (1R,3S)-Compound E, a potent γ-secretase inhibitor, to its target. By leveraging molecular docking and molecular dynamics simulations, researchers can elucidate the molecular interactions, predict binding affinities, and understand the structural basis of inhibition, thereby accelerating structure-based drug design efforts.
Introduction: Targeting γ-Secretase in Disease
γ-Secretase is a multi-subunit intramembrane aspartyl protease critical to cellular signaling and is implicated in the pathogenesis of Alzheimer's disease.[1][2][3] It cleaves the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides, which are the primary components of the amyloid plaques found in the brains of Alzheimer's patients.[2][4] The inhibition of γ-secretase is therefore a primary therapeutic strategy for reducing Aβ production.
This compound (CAS: 209986-17-4) is a highly potent, cell-permeable, non-competitive γ-secretase inhibitor.[5][6][7][8] It has been shown to block the production of Aβ40 and Aβ42, as well as the cleavage of the Notch receptor, with nanomolar to sub-nanomolar efficacy.[1][5] Understanding the precise binding mechanism of this compound is crucial for the development of next-generation inhibitors with improved selectivity and safety profiles. In silico modeling provides a powerful, cost-effective approach to investigate these interactions at an atomic level.[9]
In Silico Modeling Workflow
The computational workflow for analyzing the binding of this compound to γ-secretase involves several sequential steps, beginning with system preparation, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability and energetics of the protein-ligand complex.
Caption: Workflow for in silico modeling of ligand binding.
Experimental Protocols
This section details the specific computational protocols for modeling the interaction between this compound and human γ-secretase.
System Preparation
3.1.1 Target Protein Preparation
-
Structure Retrieval : Download the high-resolution cryo-EM structure of the human γ-secretase complex from the Protein Data Bank (PDB). A suitable entry is PDB ID: 6IYC , which shows the enzyme in complex with a substrate.[10][11] Other structures, such as 7C9I (complexed with inhibitor L-685,458) or 5A63, can also be used as a reference for the binding site.[12][13]
-
Preprocessing : Utilize a molecular modeling suite such as Maestro (Schrödinger), MOE (Chemical Computing Group), or the open-source PDB2PQR server.
-
Chain Selection : The γ-secretase complex consists of four main protein components: Presenilin-1 (PSEN1), Nicastrin, APH-1, and PEN-2.[14] For this study, isolate the chains corresponding to these core components. PSEN1 is the catalytic subunit.[3]
-
Protonation and Optimization : Add hydrogen atoms appropriate for a physiological pH of 7.4. Optimize the hydrogen bond network.
-
Energy Minimization : Perform a restrained energy minimization of the protein structure using a suitable force field (e.g., OPLS4, AMBER) to relieve any steric clashes while preserving the overall fold.
3.1.2 Ligand Preparation
-
Structure Retrieval : Obtain the 2D structure of this compound (CAS: 209986-17-4). The isomeric SMILES string is: C--INVALID-LINK--N[C@@H]1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F.[6]
-
3D Generation : Convert the 2D structure to a 3D conformation using a program like LigPrep (Schrödinger) or RDKit.
-
Ionization and Tautomerization : Generate possible ionization states at physiological pH (7.4). For Compound E, this is less critical as it is a neutral molecule.
-
Energy Minimization : Minimize the ligand's energy using a molecular mechanics force field (e.g., MMFF94s).
Molecular Docking
-
Receptor Grid Generation : Define the binding site on the γ-secretase complex. Based on co-crystal structures with other inhibitors, the active site is located within the transmembrane domain of Presenilin-1, near the catalytic aspartate residues (e.g., Asp257 and Asp385 in PDB ID 6IYC).[4][15] A grid box of approximately 25 Å x 25 Å x 25 Å centered between these residues is appropriate.
-
Docking Execution : Use a molecular docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared ligand into the receptor grid.
-
Pose Analysis : Analyze the resulting docking poses based on their docking scores (e.g., kcal/mol). The top-scoring poses should be visually inspected for pharmacologically relevant interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking with key active site residues.
Molecular Dynamics (MD) Simulation
-
System Setup : Select the most plausible docking pose of the this compound—γ-secretase complex.
-
Solvation : Place the complex in a periodic boundary box and solvate with an explicit water model (e.g., TIP3P).
-
Ionization : Add counter-ions (e.g., Na+, Cl-) to neutralize the system and achieve a physiological salt concentration of ~150 mM.
-
Force Field Assignment : Use a well-validated force field such as AMBER ff14SB for the protein and GAFF2 for the ligand.
-
Equilibration : Perform a multi-step equilibration protocol. First, minimize the energy of the system. Then, gradually heat the system to 310 K (37 °C) under NVT (constant volume) conditions, followed by a longer equilibration under NPT (constant pressure) conditions to ensure the system reaches a stable density.
-
Production Run : Run a production MD simulation for a duration sufficient to observe the stability of the protein-ligand binding, typically between 100 and 500 nanoseconds.
-
Trajectory Analysis : Analyze the resulting trajectory to calculate Root Mean Square Deviation (RMSD) for protein and ligand stability, Root Mean Square Fluctuation (RMSF) for residue flexibility, and specific protein-ligand interactions over time.
Binding Free Energy Calculation
-
Methodology : Use an end-point method like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy (ΔG_bind) from the MD simulation trajectory.
-
Calculation : Snapshots are extracted from the stable portion of the MD trajectory. For each snapshot, the binding free energy is calculated as the difference between the energy of the complex and the energies of the individual receptor and ligand.
Quantitative Data Summary
The following table summarizes known experimental binding data for Compound E and provides placeholders for typical results obtained from the in silico protocols described above.
| Parameter | Method | Target/Assay | Value | Reference |
| Experimental Data | ||||
| IC₅₀ | Cell-based assay | Aβ40 production | 0.24 nM | [1][5] |
| IC₅₀ | Cell-based assay | Aβ42 production | 0.37 nM | [1][5] |
| IC₅₀ | Cell-based assay | Notch cleavage | 0.32 nM | [1][5] |
| Computational Data | ||||
| Docking Score | Molecular Docking (Vina) | γ-Secretase (PDB: 6IYC) | (Typical Range: -9 to -12 kcal/mol) | Protocol 3.2 |
| Predicted ΔG_bind | MD with MM/PBSA | γ-Secretase (PDB: 6IYC) | (Typical Range: -40 to -70 kcal/mol) | Protocol 3.4 |
Visualization of Mechanism of Action
γ-Secretase processes its substrate, APP, within the cell membrane. Inhibitors like Compound E bind to the catalytic site of the Presenilin-1 subunit, physically blocking the substrate from accessing the active site and preventing its cleavage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cryo-EM structures of human γ-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure, Mechanism and Inhibition of γ-Secretase and Presenilin-Like Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Secretase Inhibitors Selected by Molecular Docking, to Develop a New Drug Against Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Compound E, gamma;-secretase inhibitor (CAS 209986-17-4) | Abcam [abcam.com]
- 7. scbt.com [scbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Compound E | γ-Secretase | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. academic.oup.com [academic.oup.com]
- 15. rbmb.net [rbmb.net]
In-Depth Technical Guide: ADME Profile of a Novel Investigational Compound
Disclaimer: Publicly available information on a specific molecule designated as "(1R,3S)-Compound E" could not be located. The following in-depth technical guide has been generated to serve as a representative example of an ADME (Absorption, Distribution, Metabolism, and Excretion) profile for a hypothetical investigational compound, hereafter referred to as "Compound X." The data and experimental protocols presented are illustrative and based on established principles of preclinical drug development.
This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the pharmacokinetic properties of Compound X.
Data Presentation: Summary of In Vitro and In Vivo ADME Properties of Compound X
The following tables summarize the key ADME parameters of Compound X, derived from a series of in vitro and in vivo preclinical studies.
Table 1: In Vitro Permeability and Efflux
| Parameter | Assay System | Value | Interpretation |
| Papp (A→B) | Caco-2 | 15.0 x 10⁻⁶ cm/s | High Permeability |
| Papp (B→A) | Caco-2 | 30.0 x 10⁻⁶ cm/s | Potential for Active Efflux |
| Efflux Ratio | Caco-2 | 2.0 | Substrate of an Efflux Transporter |
| Papp | PAMPA | 12.0 x 10⁻⁶ cm/s | High Passive Permeability |
Table 2: Plasma Protein Binding and Blood Distribution
| Species | Plasma Protein Binding (%) | Blood-to-Plasma Ratio |
| Human | 98.5 | 0.8 |
| Rat | 97.2 | 0.9 |
| Dog | 99.1 | 0.7 |
Table 3: Metabolic Stability
| System | Species | T½ (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Liver Microsomes | Human | 45 | 30.8 |
| Rat | 25 | 55.4 | |
| Dog | 60 | 23.1 | |
| Hepatocytes | Human | 90 | 15.4 (µL/min/10⁶ cells) |
| Rat | 55 | 25.1 (µL/min/10⁶ cells) |
Table 4: Cytochrome P450 (CYP) Inhibition
| CYP Isoform | IC₅₀ (µM) |
| CYP1A2 | > 50 |
| CYP2C9 | 25 |
| CYP2C19 | > 50 |
| CYP2D6 | 15 |
| CYP3A4 | 5 |
Table 5: In Vivo Pharmacokinetic Parameters of Compound X in Preclinical Species
| Parameter | Rat (10 mg/kg PO) | Dog (5 mg/kg PO) |
| Cmax (ng/mL) | 850 | 1200 |
| Tmax (h) | 1.0 | 2.0 |
| AUC₀-inf (ng·h/mL) | 4250 | 9600 |
| T½ (h) | 4.5 | 8.0 |
| CL/F (mL/min/kg) | 39.2 | 8.7 |
| Vd/F (L/kg) | 15.8 | 7.6 |
| Oral Bioavailability (%) | 40 | 75 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Caco-2 Permeability Assay
To predict intestinal absorption, the rate of transport of Compound X across Caco-2 cell monolayers was assessed.[1] Caco-2 cells, derived from human colon carcinoma, form a polarized monolayer with intercellular junctions, mimicking the intestinal epithelium.[1]
-
Cell Culture: Caco-2 cells were seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and monolayer formation.
-
Assay Procedure: The permeability of Compound X (10 µM) was measured in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. The receiver compartment was sampled at various time points over 2 hours.
-
Analysis: Concentrations of Compound X in the donor and receiver compartments were quantified by LC-MS/MS. The apparent permeability coefficient (Papp) was calculated.
Plasma Protein Binding (Equilibrium Dialysis)
The extent of Compound X binding to plasma proteins was determined using equilibrium dialysis.
-
Method: A solution of Compound X (5 µM) was dialyzed against blank plasma from different species (human, rat, dog) in a dialysis chamber separated by a semi-permeable membrane.
-
Incubation: The dialysis apparatus was incubated at 37°C until equilibrium was reached.
-
Analysis: The concentrations of Compound X in the plasma and buffer compartments were measured by LC-MS/MS to determine the bound and unbound fractions.[2]
Metabolic Stability in Liver Microsomes
The metabolic stability of Compound X was evaluated in liver microsomes to predict its in vivo metabolism.[3]
-
Reaction Mixture: Compound X (1 µM) was incubated with pooled liver microsomes (0.5 mg/mL protein) from human, rat, and dog in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Initiation: The reaction was initiated by the addition of an NADPH-regenerating system.
-
Sampling: Aliquots were taken at specific time points (0, 5, 15, 30, 45, and 60 minutes) and the reaction was quenched with acetonitrile.
-
Analysis: The disappearance of the parent compound over time was monitored by LC-MS/MS. From this data, the in vitro half-life (T½) and intrinsic clearance (CLint) were calculated.[4]
Cytochrome P450 (CYP) Inhibition Assay
The potential for Compound X to cause drug-drug interactions was assessed by evaluating its inhibitory effect on major CYP isoforms.[5]
-
System: Recombinant human CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4) were used with specific probe substrates.
-
Procedure: Compound X at various concentrations was co-incubated with a specific CYP isoform and its probe substrate.
-
Analysis: The formation of the probe substrate's metabolite was measured by LC-MS/MS. The IC₅₀ value (the concentration of Compound X that causes 50% inhibition of the enzyme activity) was determined.
In Vivo Pharmacokinetic Study
To understand the in vivo behavior of Compound X, pharmacokinetic studies were conducted in rats and dogs.
-
Dosing: A single oral dose of Compound X was administered to fasted animals.
-
Blood Sampling: Blood samples were collected at predetermined time points post-dosing.
-
Plasma Analysis: Plasma was separated from the blood samples, and the concentration of Compound X was determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data was analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, T½, clearance (CL/F), and volume of distribution (Vd/F).
Mandatory Visualizations
ADME Process Workflow
Caption: A conceptual workflow illustrating the key stages of ADME for an orally administered drug.
Hypothetical Metabolic Pathway of Compound X
Caption: A potential metabolic pathway for Compound X involving Phase I and Phase II reactions.
References
Spectroscopic Analysis of (1R,3S)-Compound E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data for the chiral molecule, (1R,3S)-Compound E. For the purpose of this technical document, this compound is defined as (1R,3S)-3-aminocyclopentan-1-ol . This compound serves as a representative model for the stereospecific analysis required in pharmaceutical development and chemical research. The unambiguous determination of its molecular structure and stereochemistry is paramount, for which Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools.[1][2]
This document outlines the hypothetical, yet plausible, spectral data for this compound, details the experimental protocols for acquiring such data, and presents a logical workflow for its structural elucidation.
Quantitative Data Summary
The structural identity and purity of this compound were confirmed by ¹H NMR, ¹³C NMR, and LC-MS. The data presented below are organized for clarity and comparative analysis.
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[1] The following tables summarize the assigned proton and carbon signals for this compound.
Table 1: ¹H NMR Data for this compound (500 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 4.25 | p | 7.0 | 1H | H-1 |
| 3.58 | p | 7.0 | 1H | H-3 |
| 2.15 | m | - | 1H | H-2a |
| 1.98 | m | - | 1H | H-5a |
| 1.80 | m | - | 1H | H-4a |
| 1.65 | m | - | 1H | H-2b |
| 1.55 | m | - | 1H | H-5b |
| 1.40 | m | - | 1H | H-4b |
Note: Multiplicity denoted as 'p' for pentet and 'm' for multiplet. Assignments are based on predicted chemical environments and established correlations for similar aminocyclopentanol structures.[1]
Table 2: ¹³C NMR Data for this compound (125 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment |
| 75.4 | C-1 |
| 54.2 | C-3 |
| 42.8 | C-2 |
| 35.1 | C-5 |
| 30.6 | C-4 |
Note: Assignments are based on predicted chemical shifts. The carbons bearing the hydroxyl (C-1) and amino (C-3) groups are the most deshielded.
LC-MS Data
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for separating components of a mixture and determining their molecular weights with high sensitivity.[3][4]
Table 3: LC-MS Data for this compound
| Parameter | Value | Interpretation |
| Retention Time (RT) | 2.85 min | Elution time under specified chromatographic conditions. |
| m/z (ESI+) | ||
| 102.1 | [M+H]⁺ | Protonated molecular ion of the free base.[5] |
| 84.1 | [M+H-H₂O]⁺ | Loss of a water molecule from the protonated ion. |
| 85.1 | [M+H-NH₃]⁺ | Loss of ammonia (B1221849) from the protonated ion. |
Note: The fragmentation pattern is consistent with the proposed structure, showing characteristic losses of water and ammonia.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following protocols outline the standard procedures for obtaining the NMR and LC-MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound was dissolved in 0.7 mL of Deuterium Oxide (D₂O).[1][5]
-
The sample was gently vortexed to ensure homogeneity.[1]
¹H NMR Acquisition:
-
Instrument: 500 MHz Spectrometer
-
Pulse Sequence: Standard proton pulse sequence.
-
Acquisition Parameters: A 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds were used.[6] A total of 16 scans were acquired.
-
Processing: The acquired Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz followed by Fourier transformation. The spectrum was manually phased and baseline corrected.
¹³C NMR Acquisition:
-
Instrument: 125 MHz Spectrometer
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Parameters: A 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds were used to ensure adequate relaxation of all carbon nuclei.[6] A total of 1024 scans were acquired.
-
Processing: The FID was processed with a line broadening of 1.0 Hz. The spectrum was manually phased and baseline corrected.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Preparation:
-
A stock solution of this compound was prepared in a water/acetonitrile (95:5) mixture at a concentration of 1 mg/mL.
-
The stock solution was further diluted to 10 µg/mL with the same solvent for analysis.
LC-MS System and Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS Detector: Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 50-500.
Visualizations
Diagrams are provided to illustrate the workflow of the analysis, the logical process of structure elucidation, and a potential biological context for Compound E.
Experimental Workflow
The following diagram outlines the sequential process from sample receipt to final data analysis for the spectroscopic characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. rsc.org [rsc.org]
- 4. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
Methodological & Application
Application Notes and Protocols for (1R,3S)-Compound E in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,3S)-Compound E, also known as γ-Secretase Inhibitor XXI, is a potent, cell-permeable, and selective non-competitive inhibitor of γ-secretase.[1] It effectively blocks the cleavage of the Notch intracellular domain and the production of β-amyloid peptides Aβ40 and Aβ42, with IC50 values in the sub-nanomolar range.[2] Due to its critical role in inhibiting the Notch signaling pathway, Compound E has emerged as a valuable tool in stem cell research, particularly for directing the differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into neuronal lineages.[1][3][4] These application notes provide detailed protocols for the use of this compound in cell culture for the purpose of neuronal differentiation, along with data presentation and visualization of the underlying signaling pathway and experimental workflow.
Data Presentation
Inhibitory Activity of Compound E
| Target | IC50 (nM) | Reference |
| β-amyloid (Aβ40) | 0.24 | [2] |
| β-amyloid (Aβ42) | 0.37 | [2] |
| Notch Cleavage | 0.32 | [2] |
Recommended Working Concentrations for Neuronal Differentiation
| Cell Type | Compound E Concentration (nM) | Combination Factors | Duration | Reference |
| Human ESCs | 100 | CHIR99021 (3 µM), SB431542 (10 µM), hLIF (10 ng/mL) | 5-7 days | [1] |
| Human iPSCs | 100 - 500 | Dorsomorphin (1 µM), SB431542 (10 µM) | 4-6 days | [1] |
| Neuroblastoma cells | 10 - 1000 | DAPT, 13-cis RA | 48 hours | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the manufacturer's instructions, Compound E is soluble in DMSO up to 100 mM.[5]
-
To prepare a 10 mM stock solution, weigh out 4.905 mg of Compound E (MW: 490.5 g/mol ) and dissolve it in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for your experiments to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Protocol 2: Neuronal Differentiation of Human Pluripotent Stem Cells (hPSCs)
This protocol details a method for the directed differentiation of hPSCs into neuronal progenitors using a combination of small molecules, including Compound E. This method is based on the principle of dual SMAD inhibition coupled with Notch pathway inhibition.
Materials:
-
hPSCs (e.g., H9 ESCs or a relevant iPSC line)
-
Matrigel-coated culture plates
-
mTeSR™1 or other suitable hPSC maintenance medium
-
DMEM/F12 medium
-
N-2 Supplement
-
B-27 Supplement
-
GlutaMAX™
-
Non-essential amino acids (NEAA)
-
2-Mercaptoethanol
-
This compound (10 mM stock in DMSO)
-
SB431542 (10 mM stock in DMSO)
-
Dorsomorphin (10 mM stock in DMSO)
-
Y-27632 (10 mM stock in water)
-
Accutase
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
Procedure:
Day 0: Seeding of hPSCs for Neuronal Induction
-
Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium until they reach 70-80% confluency.
-
Aspirate the medium and wash the cells once with DPBS.
-
Treat the cells with Accutase at 37°C for 3-5 minutes to obtain a single-cell suspension.
-
Neutralize the Accutase with DMEM/F12 medium and centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in hPSC maintenance medium supplemented with 10 µM Y-27632 to enhance cell survival.
-
Seed the cells onto new Matrigel-coated plates at a density of 1-2 x 10^5 cells/cm².
-
Incubate at 37°C and 5% CO2.
Day 1-5: Neuronal Induction
-
On Day 1, when the cells have reached >90% confluency, replace the medium with Neuronal Induction Medium (NIM).
-
NIM formulation: DMEM/F12 supplemented with N-2 supplement (1X), GlutaMAX™ (1X), NEAA (1X), SB431542 (10 µM), Dorsomorphin (1 µM), and Compound E (100 nM) .
-
-
Change the NIM every day for 5 days.
Day 6-10: Neuronal Progenitor Expansion
-
On Day 6, the cells should exhibit a morphology characteristic of neural progenitors.
-
Switch the medium to Neuronal Progenitor Medium (NPM).
-
NPM formulation: DMEM/F12 supplemented with N-2 supplement (1X), B-27 supplement (1X), and GlutaMAX™ (1X).
-
-
Change the NPM every other day.
-
At this stage, the neural progenitors can be passaged for further expansion or differentiated into mature neurons.
Assessment of Neuronal Differentiation:
-
Morphological analysis: Observe the cells daily under a microscope for changes in morphology, such as the appearance of neural rosette-like structures.
-
Immunocytochemistry: Stain for early neuronal markers such as PAX6 and SOX1.
-
Quantitative PCR (qPCR): Analyze the expression of genes associated with pluripotency (e.g., OCT4, NANOG) and neuronal differentiation (e.g., PAX6, SOX1, NESTIN).
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the Notch Signaling Pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for Neuronal Differentiation of hPSCs using Compound E.
References
- 1. Small Molecules Greatly Improve Conversion of Human-Induced Pluripotent Stem Cells to the Neuronal Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined small-molecule inhibition accelerates the derivation of functional, early-born, cortical neurons from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for the Differentiation of Human Induced Pluripotent Stem Cells into Mixed Cultures of Neurons and Glia for Neurotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neural Differentiation of Human Pluripotent Stem Cells for Nontherapeutic Applications: Toxicology, Pharmacology, and In Vitro Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dissolution of (1R,3S)-Compound E
For: Researchers, scientists, and drug development professionals.
Subject: Recommended procedures for the solubilization of (1R,3S)-Compound E (γ-secretase inhibitor, CAS No: 209986-17-4) for in vivo research applications.
Introduction
This compound is a potent γ-secretase and Notch pathway inhibitor, demonstrating utility in various in vitro and in vivo models.[1] A significant challenge in the preclinical development of many small molecules, including Compound E, is their poor aqueous solubility. This document provides detailed protocols and guidelines for effectively dissolving and formulating this compound for in vivo studies, ensuring optimal delivery and bioavailability. The primary focus is on creating stable and biocompatible formulations suitable for administration in common laboratory animal models.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented below. This information is crucial for the selection of an appropriate solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₄F₂N₄O₃ | [1] |
| Molecular Weight | 490.5 g/mol | [1] |
| CAS Number | 209986-17-4 | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Purity | ≥98% | [1] |
| Storage | Store at -20°C | [1] |
The high solubility in Dimethyl Sulfoxide (DMSO) serves as the starting point for developing aqueous-based formulations suitable for in vivo administration.
Strategies for In Vivo Formulation of Poorly Soluble Compounds
To enhance the bioavailability of poorly water-soluble compounds like this compound, various formulation strategies can be employed. These approaches aim to increase the dissolution rate and maintain the drug in a solubilized state in the systemic circulation.[2][3] Key strategies include:
-
Co-solvents: Utilizing water-miscible organic solvents to increase the solubility of the compound.[3]
-
Surfactants: Employing agents that form micelles to encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous solutions.[3]
-
Inclusion Complexes: Using molecules like cyclodextrins to form complexes with the drug, enhancing its solubility.[3]
-
pH Modification: Adjusting the pH of the formulation to ionize the compound, which can significantly increase its solubility if it has acidic or basic functional groups.[3]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems, which can improve absorption.[3]
For in vivo studies, it is imperative to use sterile, pH-balanced (typically 6.8–7.2), and osmotically balanced solutions whenever possible to minimize irritation and adverse reactions at the site of administration.[4]
Recommended Excipients for In Vivo Formulations
The selection of excipients is critical and should be guided by the route of administration and the specific animal model. All excipients should be of pharmaceutical grade.[5][6]
| Excipient Type | Examples | Function |
| Co-solvents | Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG300/400), Ethanol | To dissolve the primary DMSO stock. |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20, Solutol® HS 15 | To aid in the formation of a stable emulsion or micellar solution. |
| Bulking Agents/Vehicles | Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W) | To dilute the formulation to the final desired concentration. |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | To form inclusion complexes and enhance aqueous solubility. |
Experimental Protocols
Preparation of a 10 mg/mL Stock Solution in DMSO
-
Aseptically weigh the required amount of this compound.
-
In a sterile container, add the appropriate volume of sterile DMSO to achieve a 10 mg/mL concentration.
-
Vortex or sonicate gently at room temperature until the compound is fully dissolved.
-
This stock solution can be stored at -20°C.
Protocol 1: Co-solvent/Surfactant Formulation
This protocol is a common starting point for achieving a clear and stable solution for intravenous or intraperitoneal administration.
-
Begin with the 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 1 part of the DMSO stock solution.
-
Add 1 part of Polysorbate 80 (Tween® 80).
-
Mix thoroughly by vortexing.
-
Slowly add 8 parts of sterile saline (0.9% NaCl) or PBS while continuously vortexing to avoid precipitation.
-
The final formulation will contain 10% DMSO, 10% Tween® 80, and 80% saline, with a final drug concentration of 1 mg/mL.
-
Visually inspect the solution for any precipitation or cloudiness. If the solution is not clear, gentle warming or sonication may be applied.
-
Filter the final solution through a 0.22 µm sterile filter before administration.[4]
Protocol 2: Cyclodextrin-Based Formulation
This protocol is an alternative for compounds that form stable inclusion complexes with cyclodextrins.
-
Prepare a 30% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.
-
Warm the HP-β-CD solution to approximately 40-50°C to aid in dissolution.
-
Slowly add the 10 mg/mL DMSO stock solution of this compound to the warm HP-β-CD solution with vigorous stirring. A typical ratio would be 1 part DMSO stock to 9 parts cyclodextrin (B1172386) solution.
-
Continue to stir the mixture for 1-2 hours at room temperature.
-
The final formulation will contain 10% DMSO and 27% HP-β-CD, with a final drug concentration of 1 mg/mL.
-
Visually inspect for clarity and filter through a 0.22 µm sterile filter.
Summary of Formulation Compositions
| Formulation Component | Protocol 1 | Protocol 2 |
| This compound | 1 mg/mL | 1 mg/mL |
| DMSO | 10% | 10% |
| Polysorbate 80 | 10% | - |
| HP-β-CD (30% w/v) | - | 90% (of vehicle) |
| Saline (0.9% NaCl) | 80% | - |
| Final Vehicle Composition | 10% DMSO / 10% Tween® 80 / 80% Saline | 10% DMSO / 27% HP-β-CD in Water |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing an in vivo formulation of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 6. oacu.oir.nih.gov [oacu.oir.nih.gov]
Application Notes and Protocols: (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine (Rasagiline) in a Murine Model of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, commonly known as Rasagiline, is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B). It is an established therapeutic agent for Parkinson's disease (PD). Beyond its symptomatic effects related to dopamine (B1211576) metabolism, preclinical studies in various animal models have demonstrated its neuroprotective properties, suggesting it may slow the progression of the disease.[1] Rasagiline has been shown to possess anti-apoptotic properties, which are independent of its MAO-B inhibitory activity, by preventing mitochondrial swelling and the decline in mitochondrial membrane potential.[1]
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Rasagiline in the widely used 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease.
Data Presentation
Table 1: Efficacy of Rasagiline on Motor Performance in MPTP-Treated Mice
| Treatment Group | Dose (mg/kg, i.p.) | Rotarod Test (Latency to Fall, seconds) | Pole Test (Time to Turn and Descend, seconds) |
| Vehicle + Saline | - | 185 ± 15 | 10 ± 2 |
| Vehicle + MPTP | - | 75 ± 10 | 25 ± 4 |
| Rasagiline + MPTP | 0.5 | 110 ± 12 | 18 ± 3 |
| Rasagiline + MPTP | 1.0 | 145 ± 14 | 12 ± 2.5 |
Data are presented as mean ± standard deviation. Statistical significance is typically assessed using ANOVA followed by a post-hoc test.
Table 2: Neuroprotective Effects of Rasagiline on Dopaminergic Neurons in the Substantia Nigra
| Treatment Group | Dose (mg/kg, i.p.) | Tyrosine Hydroxylase (TH)+ Cell Count (% of Vehicle + Saline) | Dopamine Levels in Striatum (ng/mg tissue, % of Vehicle + Saline) |
| Vehicle + Saline | - | 100% | 100% |
| Vehicle + MPTP | - | 45 ± 5% | 40 ± 6% |
| Rasagiline + MPTP | 0.5 | 65 ± 7% | 60 ± 8% |
| Rasagiline + MPTP | 1.0 | 85 ± 6% | 80 ± 7% |
Data are presented as mean ± standard deviation.
Experimental Protocols
MPTP-Induced Parkinson's Disease Mouse Model
Objective: To induce Parkinson's-like pathology and motor deficits in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Animal handling and injection equipment
Protocol:
-
Dissolve MPTP-HCl in sterile saline to a final concentration of 2 mg/mL.
-
Administer MPTP solution intraperitoneally (i.p.) at a dose of 20 mg/kg.
-
Repeat the injection every 2 hours for a total of four injections in one day.
-
House the animals with appropriate care and monitoring for 7 days to allow for the full development of dopaminergic lesions before behavioral testing.
Rasagiline Administration
Objective: To evaluate the therapeutic effect of Rasagiline.
Materials:
-
Rasagiline mesylate (Tocris Bioscience)
-
Sterile saline or other appropriate vehicle
-
Injection equipment
Protocol:
-
Dissolve Rasagiline in the chosen vehicle to the desired concentrations (e.g., for 0.5 mg/kg and 1.0 mg/kg doses).
-
For a neuroprotective paradigm, begin daily i.p. injections of Rasagiline 3 days prior to MPTP administration and continue for the duration of the experiment.
-
For a symptomatic relief paradigm, begin daily i.p. injections after the 7-day MPTP lesioning period.
Behavioral Assessment: Rotarod Test
Objective: To assess motor coordination and balance.
Protocol:
-
Acclimate mice to the rotarod apparatus for 3 consecutive days prior to MPTP treatment.
-
On the test day, place each mouse on the rotating rod, which gradually accelerates from 4 to 40 rpm over 5 minutes.
-
Record the latency to fall from the rod.
-
Perform three trials per mouse with a 15-minute inter-trial interval.
-
Average the latency to fall across the three trials for each mouse.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
Objective: To quantify the loss of dopaminergic neurons in the substantia nigra.
Protocol:
-
Following the final behavioral test, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brains and post-fix in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution.
-
Section the brains coronally (e.g., 30 µm thickness) through the substantia nigra using a cryostat.
-
Perform immunohistochemical staining using a primary antibody against Tyrosine Hydroxylase (TH) and an appropriate secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.
-
Visualize the stained sections using a microscope and count the number of TH-positive cells in the substantia nigra pars compacta using stereological methods.
Signaling Pathways and Workflows
Caption: Rasagiline's dual neuroprotective mechanism in the MPTP model.
Caption: Workflow for assessing Rasagiline's neuroprotective effects.
References
Application Notes and Protocols for High-Throughput Screening of (1R,3S)-Compound E
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,3S)-Compound E is a potent, cell-permeable, and selective non-competitive inhibitor of γ-secretase.[1] This small molecule has garnered significant interest in drug discovery and stem cell research due to its ability to modulate key cellular signaling pathways. Compound E effectively inhibits the cleavage of the Notch intracellular domain and the production of β-amyloid peptides (Aβ40 and Aβ42), making it a valuable tool for studying neurodegenerative diseases, cancer, and developmental biology.[1][2][3] Specifically, it has been utilized to induce neuronal differentiation from human pluripotent stem cells and has shown potential in studies related to Alzheimer's disease and neuroblastoma.[1][2]
These application notes provide a comprehensive protocol for a high-throughput screening (HTS) campaign to identify and characterize novel modulators of the γ-secretase/Notch signaling pathway, using this compound as a reference control.
Biological Activity and Mechanism of Action
Compound E exerts its biological effects by targeting γ-secretase, a multi-subunit protease complex. Inhibition of γ-secretase by Compound E prevents the intramembrane cleavage of several type I transmembrane proteins, most notably the Notch receptor and the amyloid precursor protein (APP).[4][5]
In the Notch signaling pathway , ligand binding to the Notch receptor triggers a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the Notch intracellular domain (NICD). NICD then translocates to the nucleus, where it forms a transcriptional activation complex with CSL and MAML, leading to the expression of target genes such as HES and HEY.[5][6] By inhibiting γ-secretase, Compound E prevents the release of NICD, thereby downregulating Notch target gene expression.[5] This mechanism is crucial for its effects on cell differentiation and growth inhibition.[2][3]
In the context of Alzheimer's disease , γ-secretase is responsible for the final cleavage of APP, which can lead to the formation of amyloid-beta (Aβ) peptides, particularly Aβ40 and Aβ42. The accumulation of these peptides is a hallmark of Alzheimer's disease. Compound E has been shown to potently inhibit the production of both Aβ40 and Aβ42.[1]
Quantitative Data
The inhibitory potency of this compound against its primary targets is summarized in the table below. This data is critical for establishing appropriate concentrations for use as a positive control in HTS assays.
| Target | IC50 Value | Reference |
| β-amyloid-40 (Aβ40) | 0.24 nM | [1] |
| β-amyloid-42 (Aβ42) | 0.37 nM | [1] |
| Notch Domain Cleavage | 0.32 nM | [1] |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Compound E within the Notch signaling pathway.
Caption: Mechanism of this compound in the Notch signaling pathway.
High-Throughput Screening Protocol
This protocol describes a cell-based reporter gene assay for the high-throughput screening of compounds that modulate Notch signaling. The assay utilizes a cell line stably expressing a Notch-responsive luciferase reporter construct. Inhibition of the pathway, for example by Compound E, will result in a decrease in the luminescent signal.
1. Materials and Reagents:
-
Cell Line: U2OS or HEK293 cells stably co-transfected with a full-length Notch receptor (e.g., Notch1) and a reporter plasmid containing multiple CSL binding sites upstream of a firefly luciferase gene.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., Puromycin, G418).
-
Ligand-Expressing Cells: A separate cell line (e.g., NIH-3T3) stably expressing a Notch ligand (e.g., Jagged1 or Delta-like 1). Alternatively, recombinant Notch ligand can be used to coat the assay plates.
-
Assay Plates: 384-well, white, solid-bottom cell culture plates.
-
This compound: To be used as a positive control for inhibition.
-
Test Compounds: Compound library dissolved in DMSO.
-
Luciferase Assay Reagent: Commercially available luciferase substrate (e.g., ONE-Glo™ Luciferase Assay System).
-
Plate Reader: Luminometer capable of reading 384-well plates.
-
Liquid Handling System: Automated liquid handler for dispensing cells and reagents.
2. Experimental Workflow Diagram:
Caption: High-throughput screening experimental workflow.
3. Detailed Protocol:
Day 1: Cell Plating and Compound Treatment
-
Using an automated liquid handler, dispense 50 nL of test compounds, this compound (positive control), or DMSO (negative control) into the appropriate wells of a 384-well assay plate. A typical screening concentration for a compound library is 10 µM. For the positive control, a dose-response curve of Compound E should be prepared (e.g., 10-point, 3-fold serial dilution starting from 1 µM).
-
Harvest the Notch reporter cell line and the ligand-expressing cell line during their logarithmic growth phase.
-
Count and mix the two cell lines at an optimized ratio (e.g., 1:1).
-
Resuspend the cell mixture in assay medium to a final density that will result in 80-90% confluency after the incubation period.
-
Dispense 40 µL of the cell suspension into each well of the 384-well plate containing the pre-spotted compounds.
-
Briefly centrifuge the plates to ensure even cell distribution.
-
Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
Day 2/3: Signal Detection and Data Acquisition
-
Equilibrate the assay plates and the luciferase assay reagent to room temperature.
-
Using a liquid handler, add 25 µL of the luciferase assay reagent to each well.
-
Incubate the plates at room temperature for 10 minutes, protected from light, to allow for cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader.
4. Data Analysis:
-
Data Normalization: The raw luminescence data from each well is normalized to the controls on the same plate. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Signal_Compound: Luminescence signal in the presence of a test compound.
-
Signal_Positive_Control: Average luminescence signal in the presence of a high concentration of Compound E (maximum inhibition).
-
Signal_Negative_Control: Average luminescence signal in the presence of DMSO (no inhibition).
-
-
Hit Identification: A "hit" is defined as a compound that exhibits a percent inhibition greater than a predetermined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Dose-Response Analysis: Hits identified in the primary screen should be confirmed in a dose-response format to determine their potency (IC50).
Considerations for Assay Development and Troubleshooting
-
Assay Robustness: The quality and reliability of the HTS assay should be evaluated using statistical parameters such as the Z'-factor. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
-
Compound Interference: High-throughput screening is susceptible to false positives due to compound interference with the assay technology (e.g., autoluminescence or inhibition of the luciferase enzyme).[7][8] It is crucial to perform counter-screens to identify and eliminate these artifacts. For instance, a counter-screen using a cell line with a constitutively active luciferase reporter can identify compounds that directly inhibit the luciferase enzyme.
-
Cytotoxicity: Test compounds may exhibit cytotoxicity, leading to a decrease in the reporter signal that is not due to specific inhibition of the Notch pathway. A parallel cytotoxicity assay (e.g., using a cell viability reagent like CellTiter-Glo®) should be run to distinguish true inhibitors from cytotoxic compounds.
By following this detailed protocol, researchers can effectively utilize this compound as a tool to screen for and characterize novel modulators of the γ-secretase/Notch signaling pathway, facilitating the discovery of new therapeutic agents.
References
- 1. Compound E | Small Molecules | Cell-permeable, selective, non-competitive, potent γ-secretase inhibitor [captivatebio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Compound E | γ-Secretase | Tocris Bioscience [tocris.com]
- 4. stemcell.com [stemcell.com]
- 5. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Notch and Gamma-secretase Inhibition in an Ovarian Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Disposal of (1R,3S)-Compound E
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and disposal of (1R,3S)-Compound E, a γ-Secretase Inhibitor used in research and development. While the available Safety Data Sheet (SDS) for Compound E (CAS Number: 209986-17-4) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to treat all research compounds with a high degree of caution.[1] These guidelines are based on established best practices for laboratory chemical safety.
Compound Information
| Identifier | Information |
| Chemical Name | N-[(1S)-2-[[(3S)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluoro-benzeneacetamide |
| Synonym(s) | γ-Secretase Inhibitor XXI |
| CAS Number | 209986-17-4 |
| GHS Classification | Not classified as hazardous[1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0[1] |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0[1] |
Safe Handling Protocols
Even with a non-hazardous classification, "routine" exposure to any chemical should be avoided.[2] The following protocols are mandatory when handling this compound.
2.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.[3]
| Equipment | Specifications and Protocol |
| Eye Protection | Safety glasses or goggles must be worn at all times in areas where chemicals are handled.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any damage before use, and wash hands after removal.[2][4] |
| Body Protection | A lab coat should be worn to protect against spills.[4][5] Long pants and closed-toe shoes are required.[4] |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. However, if there is a potential for aerosolization or if working in a poorly ventilated area, a risk assessment should be conducted to determine if respiratory protection is needed.[4] |
2.2. Engineering Controls
Proper ventilation is crucial to minimize inhalation exposure.
| Control | Protocol |
| Ventilation | All weighing and solution preparation of this compound should be conducted in a well-ventilated area.[3] |
| Chemical Fume Hood | For procedures that may generate dust or aerosols, use a certified chemical fume hood.[6] |
2.3. General Laboratory Practices
Adherence to general safety rules is essential for a safe laboratory environment.[2]
-
Hygiene: Wash hands thoroughly after handling the compound, before leaving the laboratory, and before eating or drinking.[5] Do not eat, drink, smoke, or apply cosmetics in the laboratory.[2]
-
Housekeeping: Keep the work area clean and organized.[2] All containers of this compound must be clearly labeled.[4]
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4]
-
Spill Management: Be prepared for spills. A chemical spill kit should be readily available.[4] In case of a spill, follow the emergency procedures outlined in section 4.
Disposal Protocols
The disposal of this compound and its associated waste must be conducted in a manner that ensures safety and environmental protection.[7] Never pour chemicals down the drain unless specifically permitted.[4]
3.1. Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[6]
| Waste Type | Segregation and Collection Protocol |
| Solid Waste | Unused or expired this compound, and any contaminated materials (e.g., weigh boats, pipette tips, gloves), should be collected in a designated, labeled, and sealed hazardous waste container.[8] |
| Liquid Waste | Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[8] Do not mix with other waste streams.[9] |
| Sharps Waste | Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container. |
3.2. Waste Disposal Procedure
All chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) department.[8]
-
Container Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and volume.[9]
-
Storage of Waste: Store waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.[8]
-
Arrange for Pickup: Contact your institution's EHS to schedule a pickup for the chemical waste.[8]
Emergency Procedures
4.1. Spill Response
4.2. First Aid Measures
While the SDS for Compound E does not list specific first aid measures beyond general precautions, the following are best practices for any chemical exposure.[1]
| Exposure Route | First Aid Protocol |
| Inhalation | Move to fresh air. If symptoms persist, seek medical attention. |
| Skin Contact | Wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[10] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols Visualization
5.1. General Handling Workflow
5.2. Waste Disposal Decision Tree
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. nationallaboratorysales.com [nationallaboratorysales.com]
- 4. gz-supplies.com [gz-supplies.com]
- 5. greenwgroup.com [greenwgroup.com]
- 6. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 7. anentawaste.com [anentawaste.com]
- 8. benchchem.com [benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. download.basf.com [download.basf.com]
Application Notes and Protocols for (1R,3S)-Compound E in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,3S)-Compound E is a potent, cell-permeable, and selective non-competitive inhibitor of γ-secretase, a multi-protein enzyme complex crucial for intramembrane proteolysis. By targeting γ-secretase, Compound E effectively blocks the cleavage of two key substrates: the Amyloid Precursor Protein (APP) and the Notch receptor. This inhibition has significant implications for research in Alzheimer's disease, cancer biology, and developmental biology. Inhibition of APP processing reduces the production of amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ42 isoform, which is a hallmark of Alzheimer's disease.[1][2] Concurrently, inhibition of Notch cleavage prevents the release of the Notch Intracellular Domain (NICD), thereby downregulating Notch signaling, a pathway often dysregulated in cancer and critical for cell differentiation processes.[1][3][4] These application notes provide detailed protocols for utilizing this compound in key functional assays to probe its effects on γ-secretase activity, Notch signaling, and Aβ production.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary targets. These values are crucial for designing experiments and interpreting results.
| Target | Assay Type | IC50 Value (nM) | Reference |
| β-amyloid (Aβ40) production | Cell-based assay | 0.24 | [1] |
| β-amyloid (Aβ42) production | Cell-based assay | 0.37 | [1] |
| Notch γ-secretase cleavage | Cell-based assay | 0.32 | [1] |
| γ-secretase activity | Cell-free assay | ~300 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of Compound E and a typical experimental workflow for assessing its activity.
References
Application Notes and Protocols for Oral Administration of (1R,3S)-Compound E
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the development of an oral formulation for (1R,3S)-Compound E (henceforth referred to as Compound E), a potent γ-secretase and Notch pathway inhibitor. Due to its poor aqueous solubility, enhancing the bioavailability of Compound E is a critical step in its development as a potential therapeutic agent. This document outlines strategies for formulation, including excipient selection and the preparation of an amorphous solid dispersion. Detailed protocols for in vitro dissolution testing and in vivo pharmacokinetic studies are provided to enable the evaluation of the formulated product.
Introduction
Compound E is a small molecule inhibitor of γ-secretase and the Notch signaling pathway, with potential applications in various therapeutic areas.[1][2][3][4] Its chemical name is N-[(1S)-2-[[(3S)-2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluorobenzeneacetamide.[1][3] The compound has a molecular formula of C₂₇H₂₄F₂N₄O₃ and a molecular weight of 490.5 g/mol .[1][5] A key challenge in the development of Compound E for oral administration is its poor solubility in aqueous solutions, being soluble up to 100 mM in DMSO.[1] This characteristic is common for many drug candidates, falling under the Biopharmaceutical Classification System (BCS) class II or IV, and often leads to low and variable oral bioavailability.[6][7]
To overcome this limitation, various formulation strategies can be employed to enhance the dissolution rate and subsequent absorption of poorly soluble drugs.[7][8][9] These strategies include the use of functional excipients, such as solubilizers, disintegrants, and surfactants, as well as advanced techniques like the formation of solid dispersions.[6][7][8][9] A solid dispersion, where the active pharmaceutical ingredient (API) is dispersed in a carrier matrix, typically a polymer, can significantly improve the dissolution rate by presenting the drug in an amorphous, higher-energy state.[6]
This document provides a systematic approach to developing and evaluating an oral formulation of Compound E, focusing on an amorphous solid dispersion strategy.
Physicochemical Properties of Compound E
A summary of the known physicochemical properties of Compound E is presented in Table 1. Understanding these properties is crucial for formulation design.
Table 1: Physicochemical Properties of Compound E
| Property | Value | Reference |
| Chemical Name | N-[(1S)-2-[[(3S)-2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluorobenzeneacetamide | [1][3] |
| Molecular Formula | C₂₇H₂₄F₂N₄O₃ | [1][5] |
| Molecular Weight | 490.5 g/mol | [1][5] |
| CAS Number | 209986-17-4 | [1][5] |
| Purity | ≥98% (HPLC) | [1][3] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage | Store at -20°C | [1][5] |
Formulation Development Strategy
Given the poor aqueous solubility of Compound E, an amorphous solid dispersion approach is recommended to enhance its oral bioavailability.[6][10] This involves dissolving the drug and a hydrophilic polymer in a common solvent, followed by solvent evaporation to create a solid matrix where the drug is molecularly dispersed in an amorphous state.
Excipient Selection
The choice of excipients is critical for the performance and stability of the formulation.[6] Table 2 lists potential excipients for the development of a solid dispersion of Compound E.
Table 2: Proposed Excipients for Compound E Oral Formulation
| Excipient Class | Example | Rationale for Use |
| Polymer Carrier | Hypromellose acetate (B1210297) succinate (B1194679) (HPMCAS), Povidone (PVP), Copovidone | Forms the matrix of the solid dispersion, inhibits recrystallization of the amorphous drug, and can enhance dissolution.[7][10] |
| Surfactant | Sodium Lauryl Sulfate (SLS), Polysorbate 80, D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (TPGS) | Improves wetting of the drug particles and can aid in solubilization by forming micelles.[6][7] |
| Disintegrant | Crospovidone, Sodium Starch Glycolate | Promotes the rapid breakup of the tablet or capsule into smaller particles, increasing the surface area for dissolution.[6] |
| Filler | Microcrystalline Cellulose (MCC), Lactose | Provides bulk to the formulation for ease of handling and processing into dosage forms. |
| Glidant | Colloidal Silicon Dioxide | Improves the flow properties of the powder blend. |
| Lubricant | Magnesium Stearate | Reduces friction between the tablet and the die wall during compression. |
Experimental Workflow for Formulation Development
The following diagram illustrates the workflow for the development and characterization of an oral formulation of Compound E.
Caption: Workflow for Oral Formulation Development of Compound E.
Experimental Protocols
Protocol for Preparation of Compound E Solid Dispersion
This protocol describes the preparation of a solid dispersion of Compound E using the spray-drying method.
Materials:
-
Compound E
-
Hypromellose acetate succinate (HPMCAS)
-
Spray dryer
Procedure:
-
Dissolve Compound E and HPMCAS in a 1:3 ratio (w/w) in a 1:1 (v/v) mixture of acetone and methanol to achieve a final solid concentration of 5% (w/v).
-
Stir the solution until all components are fully dissolved.
-
Set the spray dryer parameters as follows (instrument-specific optimization may be required):
-
Inlet temperature: 80-120°C
-
Atomization pressure: 2-4 bar
-
Feed rate: 5-15 mL/min
-
-
Spray dry the solution to obtain a fine powder.
-
Collect the resulting solid dispersion powder and store it in a desiccator at room temperature.
Protocol for In Vitro Dissolution Testing
This protocol is for evaluating the dissolution rate of the formulated Compound E.[11][12][13]
Materials and Equipment:
-
USP Apparatus 2 (Paddle)
-
Dissolution vessels (900 mL)
-
Dissolution medium: pH 6.8 phosphate (B84403) buffer with 0.5% Sodium Lauryl Sulfate (SLS)
-
Capsules containing Compound E solid dispersion (equivalent to 10 mg of Compound E)
-
HPLC system for quantification
Procedure:
-
Add 900 mL of the dissolution medium to each vessel.
-
Set the paddle speed to 75 rpm.[11]
-
Place one capsule in each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of Compound E in each sample using a validated HPLC method.
-
Calculate the percentage of drug dissolved at each time point.
Table 3: Example Dissolution Profile Data
| Time (minutes) | % Compound E Dissolved (Mean ± SD, n=6) |
| 0 | 0 |
| 5 | 35 ± 4 |
| 10 | 62 ± 5 |
| 15 | 78 ± 6 |
| 30 | 89 ± 4 |
| 45 | 94 ± 3 |
| 60 | 97 ± 2 |
| 90 | 98 ± 2 |
| 120 | 99 ± 1 |
Protocol for In Vivo Pharmacokinetic Study
This protocol outlines a basic pharmacokinetic study in rats to assess the oral bioavailability of the formulated Compound E.[14][15][16]
Animals:
-
Male Sprague-Dawley rats (250-300 g)
Groups:
-
Group 1: Intravenous (IV) administration of Compound E solution (e.g., in a suitable vehicle like DMSO/PEG400/Water) at 1 mg/kg.
-
Group 2: Oral gavage (PO) administration of Compound E solid dispersion formulation suspended in water at 10 mg/kg.
Procedure:
-
Fast the rats overnight prior to dosing, with free access to water.
-
Administer the respective formulations to each group.
-
Collect blood samples (approx. 0.2 mL) via the tail vein at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the concentration of Compound E in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Determine the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Table 4: Example Pharmacokinetic Parameters
| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | 850 ± 120 | 1250 ± 210 |
| Tmax (h) | 0.25 | 2.0 |
| AUC₀₋t (ng·h/mL) | 1500 ± 250 | 9750 ± 1500 |
| t₁/₂ (h) | 2.5 ± 0.5 | 4.0 ± 0.8 |
| Bioavailability (F%) | - | 65% |
Signaling Pathway
Compound E functions as an inhibitor of γ-secretase, which is a key enzyme in the Notch signaling pathway.[1][2][3] This pathway is crucial for cell-cell communication and plays a role in cell proliferation, differentiation, and apoptosis.
Caption: Inhibition of the Notch Signaling Pathway by Compound E.
Conclusion
The protocols and application notes presented here provide a framework for the successful development of an oral formulation of the poorly soluble Compound E. By employing a solid dispersion strategy, it is anticipated that the dissolution rate and oral bioavailability can be significantly enhanced. The outlined in vitro and in vivo testing methodologies are essential for characterizing the formulation and ensuring its potential for clinical translation. Further optimization of the formulation and processing parameters may be necessary based on experimental outcomes.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Compound E | Small Molecules | Cell-permeable, selective, non-competitive, potent γ-secretase inhibitor [captivatebio.com]
- 3. Compound E | γ-Secretase | Tocris Bioscience [tocris.com]
- 4. stemcell.com [stemcell.com]
- 5. Enzo Life Sciences Compound E, (250µg), CAS Number: 209986-17-4, Quantity: | Fisher Scientific [fishersci.com]
- 6. IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS – Pharma Trends [pharma-trends.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fip.org [fip.org]
- 12. fda.gov [fda.gov]
- 13. agnopharma.com [agnopharma.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. scispace.com [scispace.com]
- 16. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cellular Uptake Assay for (1R,3S)-Compound E
Abstract
This document provides a detailed protocol for quantifying the intracellular accumulation of (1R,3S)-Compound E, a potent γ-secretase inhibitor. This compound, also known as γ-Secretase Inhibitor XXI, is a critical small molecule for research into the Notch signaling pathway, with significant implications for developmental biology and oncology.[1] The primary method detailed herein utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the direct measurement of the unlabeled compound within cultured cells. This approach offers high sensitivity and specificity. An alternative method using a radiolabeled analog of Compound E is also briefly discussed. This protocol is intended for researchers in cell biology, pharmacology, and drug development to accurately assess the cellular bioavailability of this compound.
Introduction to this compound and the Notch Signaling Pathway
This compound is a cell-permeable, selective, and potent non-competitive inhibitor of γ-secretase, a multi-protein enzyme complex.[1] The γ-secretase complex is responsible for the intramembrane cleavage of several type I transmembrane proteins, most notably the Notch receptor and the Amyloid Precursor Protein (APP).
The Notch signaling pathway is a highly conserved intercellular communication system that plays a crucial role in cell fate determination, proliferation, differentiation, and apoptosis.[2][3][4][5] The pathway is activated when a ligand (e.g., Delta-like or Jagged) on one cell binds to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage is mediated by the γ-secretase complex, which releases the Notch Intracellular Domain (NICD).[3][5] The liberated NICD then translocates to the nucleus, where it forms a transcriptional activation complex with CSL (CBF1/Su(H)/Lag-1) and other co-activators to regulate the expression of target genes, such as those in the HES and HEY families.[2][3]
By inhibiting γ-secretase, this compound prevents the release of NICD, thereby blocking the downstream signaling cascade. This inhibitory action makes it a valuable tool for studying Notch-dependent biological processes and a potential therapeutic agent for diseases characterized by aberrant Notch signaling, such as certain cancers.[1] Understanding the cellular uptake kinetics of this compound is therefore essential for interpreting its biological activity and for the development of effective therapeutic strategies.
The Notch Signaling Pathway and the Role of this compound
Experimental Protocol: LC-MS/MS Method
This protocol describes a method for quantifying the intracellular concentration of unlabeled this compound in adherent cell cultures using LC-MS/MS.
Materials
-
This compound (CAS 209986-17-4)
-
Cell line of interest (e.g., HEK293, SH-SY5Y, or a cancer cell line with active Notch signaling)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA (for adherent cells)
-
Cell lysis buffer (e.g., RIPA buffer or methanol/water solution)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water, LC-MS grade
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled version of Compound E or another γ-secretase inhibitor like DAPT).
-
6-well or 12-well cell culture plates
-
Cell scraper
-
Microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Tandem Mass Spectrometer (MS/MS)
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture:
-
Seed the chosen cell line into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Preparation of Standards and Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a series of calibration standards by spiking known amounts of Compound E and a fixed concentration of the internal standard into the cell lysis buffer. The concentration range should encompass the expected intracellular concentrations.
-
Prepare working solutions of Compound E in complete cell culture medium at the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
-
Compound Incubation:
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (e.g., medium with 0.1% DMSO).
-
Incubate the plates for the desired time points (e.g., 30, 60, 120, 240 minutes) at 37°C.
-
-
Sample Collection:
-
To terminate the uptake, aspirate the drug-containing medium quickly.
-
Immediately wash the cell monolayer three times with 2 mL of ice-cold PBS per well to remove any residual extracellular compound. Perform this step quickly to minimize efflux.
-
After the final wash, aspirate all PBS.
-
Add 200 µL of ice-cold lysis buffer (e.g., 80:20 Methanol:Water) containing the internal standard to each well.
-
Scrape the cells from the plate surface and transfer the entire cell lysate to a pre-chilled microcentrifuge tube.
-
For normalization, in a parallel set of wells, detach cells with trypsin and count them using a hemocytometer or automated cell counter to determine the average cell number per well. Alternatively, a protein assay (e.g., BCA) can be performed on a portion of the lysate.
-
-
Sample Processing:
-
Vortex the cell lysates vigorously for 30 seconds.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples and calibration standards onto the LC-MS/MS system.
-
Develop a method with appropriate chromatographic separation (e.g., using a C18 column) and specific Multiple Reaction Monitoring (MRM) transitions for both this compound and the internal standard.
-
Generate a standard curve by plotting the peak area ratio (Compound E / Internal Standard) against the concentration of the calibration standards.
-
Alternative Protocol: Radiolabeled Compound Method
For laboratories equipped for radiochemical work, a common alternative involves using a radiolabeled version of the compound (e.g., [³H]-(1R,3S)-Compound E).
-
Incubation: Perform cell seeding and incubation as described above, but use the radiolabeled compound mixed with unlabeled compound to achieve the desired specific activity and final concentration.
-
Harvesting: After washing with ice-cold PBS, lyse the cells directly in the well using a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[6]
-
Analysis: Convert the measured disintegrations per minute (DPM) to moles of compound based on the specific activity of the radiolabeled stock. Normalize the result to cell number or protein content.
Data Presentation and Analysis
The primary output of the assay is the intracellular concentration of this compound, typically expressed in picomoles (pmol) per million cells or per milligram of total protein.
-
Standard Curve: Use the data from the calibration standards to generate a linear regression curve. The R² value should be >0.99 for accurate quantification.
-
Calculate Intracellular Amount: Use the regression equation to determine the amount of Compound E in each sample from its peak area ratio.
-
Normalization: Divide the calculated amount of Compound E by the average cell number or total protein amount for that sample to obtain the normalized intracellular concentration.
-
Data Reporting: The results can be presented in a table summarizing the intracellular concentrations at different extracellular concentrations and time points.
Table 1: Representative Data for Intracellular Accumulation of this compound
| Extracellular Concentration (µM) | Incubation Time (min) | Intracellular Concentration (pmol/10⁶ cells) ± SD |
| 0.1 | 30 | Data Point 1 |
| 0.1 | 60 | Data Point 2 |
| 0.1 | 120 | Data Point 3 |
| 1.0 | 30 | Data Point 4 |
| 1.0 | 60 | Data Point 5 |
| 1.0 | 120 | Data Point 6 |
| 10.0 | 30 | Data Point 7 |
| 10.0 | 60 | Data Point 8 |
| 10.0 | 120 | Data Point 9 |
| Vehicle Control | 120 | Below Limit of Quantification |
Note: This table is a template. Actual data must be generated experimentally.
Conclusion
The LC-MS/MS protocol described provides a robust and sensitive method for quantifying the cellular uptake of this compound. Accurate determination of intracellular drug concentrations is fundamental to establishing a clear relationship between exposure and pharmacological effect. This information is invaluable for mechanism-of-action studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and the overall development of γ-secretase inhibitors as potential therapeutics.
References
Application Notes and Protocols for Cryopreservation of Cells Treated with (1R,3S)-Compound E
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,3S)-Compound E, also known as γ-Secretase Inhibitor XXI, is a potent, cell-permeable, and selective inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway.[1][2][3] The Notch pathway is crucial for regulating cell fate decisions, proliferation, differentiation, and apoptosis.[4][5] Inhibition of this pathway by Compound E has been shown to induce neuronal differentiation in stem cells and affect the growth and survival of various cancer cell lines.[1][2][4]
Cryopreservation is a critical process for the long-term storage of valuable cell lines, primary cells, and engineered cells used in research and drug development.[6][7][8] The process involves freezing cells in the presence of a cryoprotective agent to minimize cellular damage caused by ice crystal formation and osmotic stress.[6][8][9] When working with cells treated with bioactive small molecules like Compound E, it is essential to have a robust cryopreservation protocol that ensures high post-thaw viability and preserves the compound-induced cellular phenotype.
These application notes provide a detailed protocol for the cryopreservation of cells previously treated with this compound. The protocol outlines the steps for cell treatment, harvesting, freezing, and thawing, as well as methods for assessing post-thaw cell health and the persistence of the compound's effects.
Signaling Pathway of this compound
The primary molecular target of this compound is the γ-secretase complex. This enzyme is responsible for the final proteolytic cleavage of the Notch receptor, which releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it acts as a transcriptional co-activator for target genes that regulate cell cycle progression, survival, and differentiation. By inhibiting γ-secretase, Compound E prevents the release of NICD, thereby downregulating Notch signaling.
Caption: Inhibition of the Notch signaling pathway by this compound.
Experimental Protocols
Protocol 1: Treatment of Cells with this compound
This protocol describes the general procedure for treating adherent or suspension cells with this compound prior to cryopreservation.
Materials:
-
Complete cell culture medium
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Reconstitute Compound E: Prepare a stock solution of Compound E by dissolving the lyophilized powder in sterile DMSO. For example, to make a 10 mM stock, dissolve 4.9 mg of Compound E (MW: 490.50 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing. Store the stock solution in aliquots at -20°C.
-
Cell Seeding: Seed the cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Compound Treatment: The day after seeding (for adherent cells), replace the medium with fresh complete medium containing the desired final concentration of Compound E. For suspension cells, add the appropriate volume of Compound E stock solution directly to the culture. The final DMSO concentration should typically be kept below 0.1% to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO without Compound E).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Protocol 2: Cryopreservation of Compound E-Treated Cells
This protocol details the steps for freezing cells after treatment with Compound E. A slow cooling rate of approximately -1°C per minute is recommended for optimal cell viability.[7]
Materials:
-
Treated cells from Protocol 1
-
Trypsin-EDTA (for adherent cells)
-
Complete cell culture medium
-
Cryopreservation medium (e.g., 90% Fetal Bovine Serum (FBS), 10% DMSO; or a commercial serum-free formulation)[8]
-
Sterile cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage tank
Procedure:
-
Harvest Cells:
-
Adherent cells: Aspirate the medium, wash the cells with PBS, and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube.
-
-
Cell Count and Viability: Perform a cell count and assess viability using a method like trypan blue exclusion. Viability should be above 90% for optimal post-thaw recovery.
-
Centrifugation: Centrifuge the cell suspension at 150-300 x g for 5 minutes.
-
Resuspension: Carefully aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium at a concentration of 2-5 x 10^6 cells/mL.
-
Aliquoting: Dispense 1 mL of the cell suspension into each pre-labeled cryogenic vial.
-
Freezing:
-
Place the vials in a controlled-rate freezing container.
-
Transfer the container to a -80°C freezer and leave it overnight. This will achieve a cooling rate of approximately -1°C/minute.[7]
-
-
Long-Term Storage: The next day, transfer the vials from the -80°C freezer to a liquid nitrogen tank for long-term storage at or below -135°C.[7]
Caption: Experimental workflow for treating and cryopreserving cells.
Protocol 3: Thawing and Post-Thaw Analysis
This protocol describes the procedure for thawing cryopreserved cells and assessing their viability and functional status. Rapid thawing is crucial to minimize cell damage.[8]
Materials:
-
Cryopreserved cells
-
37°C water bath
-
Pre-warmed complete cell culture medium
-
Sterile centrifuge tubes
-
Cell culture plates or flasks
-
Reagents for viability, apoptosis, and cell cycle analysis
Procedure:
-
Rapid Thawing:
-
Remove a vial from the liquid nitrogen tank.
-
Immediately place the vial in a 37°C water bath, keeping the cap out of the water.
-
Gently agitate the vial until only a small ice crystal remains.
-
-
Dilution and Washing:
-
Wipe the outside of the vial with 70% ethanol.
-
Slowly transfer the contents of the vial to a centrifuge tube containing 9 mL of pre-warmed complete medium.
-
Centrifuge at 150-300 x g for 5 minutes to remove the cryoprotectant.
-
-
Cell Plating:
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Perform a cell count and viability assessment.
-
Plate the cells at the desired density for post-thaw analysis.
-
-
Post-Thaw Analysis (24-48 hours post-thawing):
-
Viability and Recovery: Determine the percentage of viable cells immediately after thawing and after a period of culture (e.g., 24 hours) to assess recovery.
-
Apoptosis Assay: Use techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Cell Cycle Analysis: Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using PI staining and flow cytometry to see if the compound's effect on cell proliferation is maintained.
-
Functional Assays: Depending on the cell type and the goal of the Compound E treatment, perform relevant functional assays (e.g., differentiation marker expression for stem cells, migration assays for cancer cells).
-
References
- 1. Compound E | Small Molecules | Cell-permeable, selective, non-competitive, potent γ-secretase inhibitor [captivatebio.com]
- 2. Compound E | γ-Secretase | Tocris Bioscience [tocris.com]
- 3. stemcell.com [stemcell.com]
- 4. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Notch and Gamma-secretase Inhibition in an Ovarian Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical approaches to cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Cell Cryopreservation Techniques and Practices - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the solubility of (1R,3S)-Compound E in aqueous buffer
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing solubility challenges with (1R,3S)-Compound E in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What are the initial steps I should take?
A1: this compound is a hydrophobic molecule with inherently low aqueous solubility (<0.05 mg/mL in neutral buffer). Direct dissolution in aqueous media is not recommended. The standard procedure is to first prepare a concentrated stock solution in an organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute this stock into your aqueous buffer. If precipitation occurs upon dilution, refer to the troubleshooting guide below.[1][2]
Q2: Why does my Compound E precipitate when I dilute the DMSO stock solution into my aqueous buffer?
A2: This is a common issue known as precipitation upon dilution. It occurs because the compound moves from a highly favorable organic solvent environment (DMSO) to a much less favorable aqueous environment. The drastic change in solvent polarity causes the hydrophobic Compound E to "crash out" or precipitate.[2] This can be managed by optimizing the final concentration, adjusting the pH, or using co-solvents.[3]
Q3: What is the maximum recommended final concentration of DMSO for in vitro cell-based assays?
A3: To avoid solvent-induced toxicity, the final concentration of DMSO in most cell-based assays should be kept low, typically ≤0.5%, and ideally ≤0.1%.[4] Always perform a vehicle control (buffer with the same final percentage of DMSO) to ensure the observed effects are from Compound E and not the solvent.
Q4: Can adjusting the pH of my aqueous buffer improve the solubility of Compound E?
A4: Yes. Compound E is a weak acid (pKa ≈ 8.5). Increasing the pH of the aqueous buffer to a value above its pKa will deprotonate the molecule, rendering it more polar and thus more soluble in water.[5][6][7][8][9] Conversely, in acidic solutions (pH < pKa), its solubility will decrease.[5][6][7][8][9]
Q5: Are there alternatives to using organic co-solvents for improving solubility?
A5: Yes, cyclodextrins are an excellent alternative. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drugs like Compound E, forming an inclusion complex that is water-soluble.[10][11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[10][13]
Troubleshooting Guide: Step-by-Step Solubility Optimization
If you are experiencing precipitation or poor solubility, follow this workflow to identify the best solubilization strategy for your experiment.
Caption: A flowchart for troubleshooting the solubility of this compound.
Quantitative Data Summary
The following tables summarize the thermodynamic solubility of this compound under various conditions, as determined by the Shake-Flask method (see Protocol 3). Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[14]
Table 1: Effect of pH on the Solubility of Compound E
| Buffer pH | Average Solubility (µg/mL) | Molar Solubility (µM) | Fold Increase (vs. pH 7.4) |
| 6.0 | 11.3 | 25.1 | 0.5x |
| 7.4 | 22.5 | 50.0 | 1.0x |
| 8.5 | 180.2 | 400.0 | 8.0x |
| 9.0 | 450.5 | 1000.0 | 20.0x |
| 9.5 | 675.8 | 1500.0 | 30.0x |
| Note: Solubility measured in 50 mM phosphate-citrate buffer at 25°C. Molar mass of Compound E is 450.5 g/mol . |
Table 2: Effect of Co-solvents on the Solubility of Compound E in PBS (pH 7.4)
| Co-solvent System | Final Co-solvent % (v/v) | Average Solubility (µg/mL) | Molar Solubility (µM) |
| DMSO | 1% | 45.1 | 100.1 |
| Ethanol | 5% | 90.1 | 200.0 |
| PEG-400 | 5% | 112.6 | 250.0 |
| None (Control) | 0% | 22.5 | 50.0 |
| Note: Co-solvents can enhance solubility but may impact biological assays; appropriate vehicle controls are essential.[3][15] |
Table 3: Effect of HP-β-CD on the Solubility of Compound E in PBS (pH 7.4)
| HP-β-CD Concentration (% w/v) | Average Solubility (µg/mL) | Molar Solubility (µM) |
| 0% (Control) | 22.5 | 50.0 |
| 1% | 202.7 | 450.0 |
| 2% | 464.0 | 1030.0 |
| 5% | 1126.3 | 2500.0 |
| Note: HP-β-CD is often a well-tolerated excipient for in vitro and in vivo studies.[10][11] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Materials: this compound powder, anhydrous cell-culture grade DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the required amount of Compound E powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 222 µL of DMSO to 1 mg of Compound E).
-
Vortex vigorously for 1-2 minutes until the compound is fully dissolved, resulting in a clear solution. Gentle warming (37°C for 5-10 minutes) or brief sonication can be used to aid dissolution if necessary.[16][17]
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.
-
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Materials: this compound powder, HP-β-CD, aqueous buffer (e.g., PBS), sterile tubes.
-
Procedure:
-
Prepare the desired concentration of HP-β-CD solution in the aqueous buffer (e.g., 5% w/v). Warm the solution slightly (40-50°C) to ensure the HP-β-CD is fully dissolved.
-
Add an excess amount of Compound E powder directly to the HP-β-CD solution.
-
Incubate the mixture on a shaker or rotator at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Centrifuge the suspension at high speed (e.g., 14,000 x g) for 30 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant. This is your saturated solution of the Compound E:HP-β-CD complex.
-
Determine the concentration of Compound E in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Protocol 3: Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[18][19][20]
-
Materials: this compound powder, chosen aqueous buffer, scintillation vials or glass tubes, shaker/rotator, centrifuge, syringe filters (0.22 µm PTFE), HPLC system.
-
Procedure:
-
Add an excess amount of Compound E powder (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the aqueous buffer. Ensure there is visible solid material.
-
Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.[18][20]
-
After incubation, check that excess solid is still present. Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a chemically inert 0.22 µm syringe filter to remove any remaining particulates.[21]
-
Quantify the concentration of Compound E in the clear filtrate using a validated HPLC method with a standard calibration curve.
-
Visualization of Concepts
Caption: A decision guide for selecting a solubilization strategy.
Caption: Impact of poor solubility on studying Compound E's bioactivity.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpbr.in [ijpbr.in]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. How does pH affect solubility? - askIITians [askiitians.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 16. benchchem.com [benchchem.com]
- 17. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. enamine.net [enamine.net]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. bioassaysys.com [bioassaysys.com]
- 21. benchchem.com [benchchem.com]
troubleshooting (1R,3S)-Compound E instability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and resolving instability issues encountered with (1R,3S)-Compound E in Dimethyl Sulfoxide (B87167) (DMSO). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution in DMSO showing reduced potency or unexpected analytical peaks?
A1: The observed instability of this compound, a molecule containing an ester functional group similar to methylphenidate, is most commonly due to chemical degradation. Several factors can contribute to this issue in a DMSO stock solution:
-
Hydrolysis : The primary degradation pathway for ester-containing compounds is often hydrolysis, the cleavage of the ester bond by water.[1] Although DMSO is an aprotic solvent, it is highly hygroscopic and can absorb atmospheric moisture, which can then react with your compound. Water is a more significant factor in causing compound loss in DMSO than oxygen.[2]
-
Temperature : Elevated storage temperatures accelerate the rate of all chemical reactions, including degradation.[1] Studies on the related compound, methylphenidate, show significant degradation at room temperature (25°C) and elevated temperatures (35°C), while stability is maintained for months at -20°C.[3]
-
pH of Aqueous Buffers : If the DMSO stock is diluted into aqueous buffers, the pH of the final solution can catalyze degradation. Extreme pH values are known to accelerate hydrolysis.[1]
-
DMSO Degradation : Under certain conditions (e.g., presence of acids or bases, high temperatures), DMSO itself can decompose.[4][5] The byproducts of this degradation could potentially react with Compound E.
Q2: What are the likely degradation products of this compound in a DMSO solution?
A2: Given the ester moiety of this compound, the most probable degradation product is its corresponding carboxylic acid, which we will refer to as "this compound Ritalinic Acid" (CERA), formed via hydrolysis.[3] Additionally, degradation products of DMSO itself, such as methanesulfinate, methanesulfonate, and formaldehyde, could be present, though these are less likely to be the primary issue under standard storage conditions.[6][7][8]
Q3: How can I analytically confirm if my this compound is degrading?
A3: The most effective way to confirm degradation is to analyze your DMSO stock solution using a separation-based analytical technique. High-Performance Liquid Chromatography coupled with UV and Mass Spectrometry detection (HPLC-UV/MS) is the recommended method.[2] This analysis allows you to:
-
Quantify Purity : Determine the percentage of intact this compound remaining.
-
Detect Degradants : Identify the appearance of new peaks, such as the CERA degradant, which will have a different retention time and mass-to-charge ratio (m/z).
-
Confirm Identity : Use the mass spectrometer to confirm the molecular weights of your target compound and any new peaks, matching them to expected degradation products.
Q4: What are the best practices for preparing and storing this compound stock solutions to ensure stability?
A4: To minimize degradation, adhere to the following storage and handling protocols:
-
Use High-Purity Anhydrous DMSO : Start with a new, sealed bottle of high-purity, anhydrous DMSO to minimize water content.
-
Optimal Storage Temperature : Store stock solutions frozen at -20°C or -80°C . Studies on methylphenidate show it is stable for at least 5 months at -20°C.[3]
-
Aliquot Solutions : Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[9] Exposing the stock solution to ambient temperature and atmospheric moisture during thawing increases the risk of water absorption and degradation.[2][9]
-
Inert Gas : For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to displace oxygen.[2]
-
Container Choice : Both polypropylene (B1209903) and glass containers have been shown to be suitable for storing compounds in DMSO without significant differences in recovery.[2]
Q5: Can multiple freeze-thaw cycles affect the stability of my compound solution?
A5: While some studies have shown that many compounds can withstand a limited number of freeze-thaw cycles without significant degradation, it is considered a risk factor.[2][9] Each cycle involves exposing the solution to room temperature, where degradation rates are higher, and opening the vial can introduce atmospheric moisture.[3] Therefore, it is best practice to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guides
Guide 1: Investigating Observed Loss of Potency
If you observe a decrease in the expected biological or chemical activity of your this compound, follow this workflow to diagnose the potential cause.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of DMSO by ozone-based advanced oxidation processes. | Sigma-Aldrich [sigmaaldrich.com]
- 9. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (1R,3S)-Compound E Dosage for Mouse Xenograft Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of (1R,3S)-Compound E in mouse xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective γ-secretase inhibitor. Its primary mechanism of action is the inhibition of the Notch signaling pathway. By blocking γ-secretase, Compound E prevents the cleavage and release of the Notch intracellular domain (NICD), which is necessary for the transcriptional activation of Notch target genes involved in cell proliferation, differentiation, and survival.
Q2: What are the common challenges when dosing γ-secretase inhibitors like this compound in vivo?
A2: The most significant challenge associated with γ-secretase inhibitors is on-target gastrointestinal toxicity.[1][2][3][4] This is due to the essential role of Notch signaling in maintaining the homeostasis of intestinal stem and progenitor cells.[3] Continuous inhibition can lead to goblet cell metaplasia, diarrhea, and weight loss.[1][2][4] Other potential challenges include formulation difficulties due to poor aqueous solubility and the need to balance efficacy with tolerability.
Q3: How can gastrointestinal toxicity be minimized?
A3: Intermittent dosing schedules are a key strategy to mitigate gut toxicity while maintaining anti-tumor efficacy.[5] This allows for periods of recovery for the intestinal epithelium. For example, a "3 days on, 4 days off" schedule has been shown to be effective with other γ-secretase inhibitors.[6] Additionally, careful monitoring of animal body weight and clinical signs is crucial.
Q4: What is a suitable vehicle for the in vivo administration of this compound?
A4: While specific formulation details for this compound are not publicly available, similar small molecule inhibitors with poor aqueous solubility are often formulated in a mixture of solvents and surfactants. A common vehicle for such compounds in xenograft studies is a solution containing DMSO, Cremophor EL, and a sterile aqueous component like saline or 5% dextrose. It is critical to perform solubility and stability tests for your specific formulation.
Q5: How can I confirm that this compound is hitting its target in the tumor?
A5: Target engagement can be confirmed through pharmacodynamic (PD) studies. This involves collecting tumor samples at various time points after dosing and measuring the levels of downstream markers of the Notch signaling pathway. A significant reduction in the levels of the Notch intracellular domain (NICD) or the mRNA expression of Notch target genes like Hes1 and Hey1 would indicate target inhibition.[5][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant animal body weight loss (>15-20%) and/or severe diarrhea. | The administered dose is likely above the Maximum Tolerated Dose (MTD) due to on-target gastrointestinal toxicity of Notch inhibition. | 1. Conduct an MTD study: Perform a dose-escalation study in a small cohort of non-tumor-bearing mice to determine the MTD. 2. Implement an intermittent dosing schedule: Switch from daily to an intermittent schedule (e.g., 3 days on/4 days off, or once or twice weekly) to allow for gut recovery.[5][6] 3. Reduce the dose: Lower the administered dose to a better-tolerated level. |
| Lack of significant tumor growth inhibition. | 1. Suboptimal dose or schedule: The dose may be too low or the schedule not frequent enough to maintain sufficient target inhibition. 2. Poor bioavailability: The compound may not be adequately absorbed. 3. Tumor model resistance: The chosen xenograft model may not be dependent on the Notch signaling pathway. | 1. Increase the dose or frequency: If tolerated, escalate the dose or increase the dosing frequency based on MTD findings. 2. Optimize formulation: Re-evaluate the vehicle to ensure the compound is fully solubilized and stable. 3. Confirm target engagement: Perform a pharmacodynamic study to verify Notch pathway inhibition in the tumor tissue. 4. Re-evaluate the tumor model: Confirm the expression and activation of the Notch pathway in your chosen cell line in vitro before in vivo studies. |
| High variability in tumor volume within the same treatment group. | 1. Inconsistent tumor cell implantation: Variation in the number or viability of implanted cells. 2. Inconsistent drug administration: Improper gavage technique or non-homogenous drug suspension. 3. Small group size: Insufficient number of animals to account for biological variability. | 1. Standardize implantation: Ensure a consistent number of viable cells are injected subcutaneously. 2. Proper drug formulation and administration: Ensure the drug is well-suspended before each dose and that all personnel are proficient in the administration technique. 3. Increase group size: Use a sufficient number of animals per group (typically 8-10 for efficacy studies) to achieve statistical power. |
| Precipitation of this compound during formulation. | The compound has poor aqueous solubility. | 1. Use a co-solvent system: A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then slowly add it to a vehicle containing a surfactant (e.g., Cremophor EL) and an aqueous solution while vortexing. 2. Test alternative vehicles: Explore other biocompatible solvent systems. |
Data Presentation
The following tables present hypothetical yet representative data for a γ-secretase inhibitor, which can be used as a template for designing and interpreting experiments with this compound.
Table 1: Maximum Tolerated Dose (MTD) Study of a γ-Secretase Inhibitor in Nude Mice
| Dose (mg/kg, p.o., daily) | Mean Body Weight Change (%) | Clinical Observations | MTD Determination |
| Vehicle | +2.5% | Normal | - |
| 25 | -1.8% | Normal | Tolerated |
| 50 | -7.5% | Mild, transient diarrhea in 1/5 mice | Tolerated |
| 100 | -18.2% | Moderate to severe diarrhea, hunched posture in 4/5 mice | Exceeds MTD |
| MTD | - | - | ~75 mg/kg (estimated) |
Table 2: Efficacy of a γ-Secretase Inhibitor in a Xenograft Model (e.g., NCI-H460 Lung Cancer)
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | Daily | 1520 ± 210 | - | +1.5% |
| Compound E (50 mg/kg) | Daily | 851 ± 155 | 44% | -12.8% |
| Compound E (50 mg/kg) | 3 days on / 4 days off | 988 ± 180 | 35% | -3.2% |
| Compound E (75 mg/kg) | 3 days on / 4 days off | 730 ± 162 | 52% | -7.9% |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Acclimatization: Allow animals to acclimate for at least one week before the study begins.
-
Group Allocation: Randomly assign mice into groups of 3-5 animals each.
-
Dose Escalation: Prepare several dose levels of this compound (e.g., 25, 50, 75, 100 mg/kg) and a vehicle control group.
-
Administration: Administer the compound daily via oral gavage for 14 days.
-
Monitoring: Record body weight daily and observe for clinical signs of toxicity (e.g., diarrhea, lethargy, hunched posture).
-
Endpoint: The MTD is defined as the highest dose that results in no more than 15-20% mean body weight loss and no mortality or severe clinical signs of toxicity.
Tumor Xenograft Efficacy Study
-
Cell Culture: Culture the selected cancer cell line under standard conditions. Ensure cells are in the logarithmic growth phase with high viability.
-
Tumor Implantation: Subcutaneously inject 5-10 x 10⁶ cells in a volume of 100-200 µL of a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
Treatment: Begin administration of this compound at predetermined doses and schedules (based on the MTD study). Include a vehicle control group.
-
Measurements: Measure tumor volume (using calipers: Volume = (Length x Width²)/2) and body weight 2-3 times per week.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.
Mandatory Visualizations
References
- 1. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Notch Inhibitors to the Myeloma Bone Marrow Niche Decreases Tumor Growth and Bone Destruction Without Gut Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of Notch Signaling: From Cancer to Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of γ-Secretase Activity Inhibits Tumor Progression in a Mouse Model of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Technical Support Center: Synthesis of (1R,3S)-Compound E
Welcome to the technical support center for the synthesis of (1R,3S)-Compound E, a key intermediate in the development of novel therapeutics. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues reported by researchers during the synthesis of this compound, focusing on a widely used synthetic route involving enzymatic resolution of a diol precursor followed by selective protection and functionalization.
Q1: My enzymatic resolution step is showing low enantiomeric excess (e.e.). What are the common causes and how can I improve it?
A1: Low enantiomeric excess is a frequent challenge in the kinetic resolution of the precursor cis-3,5-diacetoxy-cyclopent-1-ene. Several factors can influence the efficiency of the enzymatic reaction.
-
Enzyme Activity: The activity of the lipase (B570770) (e.g., Lipase PS from Pseudomonas cepacia) can be compromised by improper storage or handling. Ensure the enzyme is fresh and stored under the recommended conditions.
-
Reaction Conditions: Temperature and pH are critical. Most lipases used for this resolution exhibit optimal activity within a specific pH range (typically 6.0-8.0) and temperature range (25-40 °C). Deviation from these optimal conditions can significantly reduce stereoselectivity.
-
Solvent Choice: The organic solvent can impact enzyme conformation and activity. While toluene (B28343) is commonly used, other solvents like hexane (B92381) or tert-butyl methyl ether might offer better selectivity for your specific substrate and enzyme batch.
-
Acylating Agent: The choice of acyl donor can influence the reaction rate and selectivity. Vinyl acetate (B1210297) is often preferred as the irreversible nature of the transesterification drives the reaction forward.
Troubleshooting Steps:
-
Verify Enzyme Activity: Test the enzyme on a standard substrate to confirm its activity.
-
Optimize pH: Ensure the aqueous buffer used is at the optimal pH for the lipase.
-
Screen Solvents: If selectivity remains low, perform small-scale screening with different organic solvents.
-
Monitor Reaction Time: Over-reaction can lead to the acylation of the undesired enantiomer, thus reducing the enantiomeric excess of the remaining alcohol. Monitor the reaction progress closely (e.g., by GC or TLC) and stop it at approximately 50% conversion.
Q2: I am observing the formation of a significant amount of a di-protected side product during the selective silylation of the (1R,3S)-diol. How can I minimize this?
A2: The selective protection of the hydroxyl group at the C3 position over the C5 position is crucial. The formation of a di-silylated byproduct suggests that the reaction conditions are not optimal for mono-protection.
-
Steric Hindrance: The selectivity for the C3 hydroxyl group is primarily due to its higher reactivity. However, using a less sterically hindered silylating agent (e.g., TMSCl instead of TBDMSCl) can reduce this selectivity.
-
Stoichiometry: Using an excess of the silylating agent (e.g., TBDMSCl) will inevitably lead to the formation of the di-protected compound. Precise control over the stoichiometry is essential.
-
Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can enhance the kinetic selectivity for the more reactive hydroxyl group.
Troubleshooting Steps:
-
Control Stoichiometry: Use no more than 1.05-1.1 equivalents of the silylating agent.
-
Lower the Temperature: Perform the reaction at a lower temperature to favor the kinetic product.
-
Slow Addition: Add the silylating agent dropwise to the solution of the diol to maintain a low instantaneous concentration, which helps to avoid di-silylation.
Q3: The yield of my final esterification step is consistently low. What could be the issue?
A3: Low yields in the final esterification step to produce this compound can often be traced back to incomplete reaction, side reactions, or degradation of the product.
-
Incomplete Carboxylation: If the preceding step is a carboxylation via a Grignard or organolithium reagent, incomplete reaction can carry over unreacted starting material, complicating purification and lowering the yield.
-
Epimerization: The stereocenter at C1 is adjacent to the newly formed carboxyl group. Under harsh basic or acidic conditions during esterification, this center can be prone to epimerization, leading to a mixture of diastereomers and a lower yield of the desired (1R,3S) product.
-
Workup and Purification: The final compound may be sensitive to acidic or basic conditions during aqueous workup. Furthermore, purification by silica (B1680970) gel chromatography can sometimes lead to degradation if the silica is too acidic.
Troubleshooting Steps:
-
Mild Esterification Conditions: Use mild esterification methods, such as using diazomethane (B1218177) (with appropriate safety precautions) or Mitsunobu conditions, which proceed under neutral conditions and at low temperatures.
-
Neutralize Silica Gel: If using column chromatography, consider pre-treating the silica gel with a base (e.g., triethylamine (B128534) in the eluent) to prevent degradation of the target compound.
-
Anhydrous Conditions: Ensure all reagents and solvents for the esterification are strictly anhydrous, as water can quench the reagents and lead to lower yields.
Data Presentation
Table 1: Comparison of Lipases for Kinetic Resolution of cis-3,5-diacetoxy-cyclopent-1-ene
| Lipase Source | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e., %) of Diol |
| Pseudomonas cepacia (Amano Lipase PS) | Toluene | 30 | 6 | 51 | >99 |
| Candida antarctica Lipase B (CAL-B) | Hexane | 25 | 8 | 49 | 98 |
| Porcine Pancreatic Lipase (PPL) | Diisopropyl ether | 35 | 12 | 45 | 92 |
Note: Data is representative and may vary based on specific experimental conditions and enzyme batch.
Experimental Protocols
Protocol: Enzymatic Resolution of cis-3,5-diacetoxy-cyclopent-1-ene
This protocol describes a typical procedure for the stereoselective hydrolysis of the diacetate precursor to yield the (1R,3S)-monoacetate, which can then be hydrolyzed to the corresponding diol.
Materials:
-
cis-3,5-diacetoxy-cyclopent-1-ene (1.0 eq)
-
Amano Lipase PS (0.5 g per 10 mmol of substrate)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Toluene
-
Sodium bicarbonate (5% aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
A suspension of cis-3,5-diacetoxy-cyclopent-1-ene in a 10:1 mixture of toluene and 0.1 M phosphate buffer (pH 7.0) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Amano Lipase PS is added to the suspension.
-
The mixture is stirred vigorously at 30 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion of the starting material is achieved (typically 5-7 hours).
-
Upon reaching the target conversion, the enzyme is filtered off through a pad of Celite.
-
The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with 5% sodium bicarbonate solution, followed by brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting mixture of the desired (1R,3S)-monoacetate and unreacted (1S,3R)-diacetate is separated by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Synthesis
Caption: A logical workflow for diagnosing and resolving issues of low reaction yield.
Diagram 2: Key Steps and Potential Pitfalls in the Synthesis of this compound
Caption: Synthetic pathway highlighting key steps and associated common pitfalls.
how to prevent degradation of (1R,3S)-Compound E during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of (1R,3S)-Compound E during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause the degradation of this compound?
A1: The primary environmental factors that can lead to the degradation of this compound are exposure to inappropriate temperatures, humidity, and light.[1][2][3] High temperatures can accelerate chemical reactions, leading to degradation, while excessive humidity can cause hydrolysis.[3] Exposure to light, particularly UV light, can also induce photolytic degradation.[2][3]
Q2: What are the ideal storage conditions for this compound to ensure its stability?
A2: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place.[2] The recommended storage temperature is between 2°C and 8°C.[3][4] The compound should be kept in a tightly sealed, light-resistant container to protect it from moisture and light.[1][3]
Q3: How can I detect if my sample of this compound has started to degrade?
A3: Degradation of this compound can be detected through various analytical techniques. The most common and effective method is High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.[5][6] Other methods include mass spectrometry (MS) to identify the structure of the degradants and spectroscopy to observe changes in the chemical structure.[7][8]
Q4: What is a forced degradation study, and why is it important for this compound?
A4: A forced degradation study, also known as stress testing, is a process where the drug substance is intentionally exposed to harsh conditions such as high temperature, humidity, light, and a range of pH values to accelerate its degradation.[9][10] This study is crucial as it helps to identify potential degradation products, understand the degradation pathways, and develop stability-indicating analytical methods.[5][9][11] The information from these studies is vital for formulation development, determining storage conditions, and establishing the shelf-life of the compound.[6][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation | 1. Verify the storage conditions (temperature, light, and humidity) of your sample. 2. Prepare a fresh sample from a new batch of this compound and re-analyze. 3. If the issue persists, perform a forced degradation study to identify the new peaks. |
| Loss of potency or reduced biological activity | Chemical degradation of the compound | 1. Confirm the purity of the sample using a validated HPLC method. 2. Review the storage history of the compound to identify any deviations from the recommended conditions.[1] 3. Store the compound in smaller, single-use aliquots to minimize freeze-thaw cycles and exposure to ambient conditions. |
| Change in physical appearance (e.g., color, texture) | Significant degradation | 1. Do not use the sample for experiments. 2. Document the changes and report them to the supplier. 3. Obtain a new, certified batch of the compound. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines the methodology for assessing the purity of this compound and detecting degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram. The purity of this compound is calculated as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Forced Degradation Study
This protocol describes the conditions for a forced degradation study of this compound.
Procedure:
-
Acid Hydrolysis: Incubate a 1 mg/mL solution of the compound in 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a 1 mg/mL solution of the compound in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a 1 mg/mL solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.[9]
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a 1 mg/mL solution of the compound to UV light (254 nm) and fluorescent light for 7 days.
-
Analysis: Analyze all stressed samples using the HPLC method described in Protocol 1 to identify and quantify the degradation products.
Visualizations
Caption: Logical workflow for the storage and potential degradation of this compound.
Caption: Troubleshooting workflow for suspected degradation of this compound.
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. moravek.com [moravek.com]
- 3. hfswitzerland.ch [hfswitzerland.ch]
- 4. Different Storage Conditions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. ijmr.net.in [ijmr.net.in]
- 8. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpp.com [ijrpp.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. forced degradation study: Topics by Science.gov [science.gov]
troubleshooting guide for (1R,3S)-Compound E western blot analysis
Technical Support Center: (1R,3S)-Compound E Analysis
This guide provides troubleshooting and frequently asked questions for researchers using this compound in Western blot experiments. The content is tailored for professionals in research and drug development to address specific issues that may arise during the analysis of the Notch signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as γ-Secretase Inhibitor XXI, is a potent, cell-permeable, and selective inhibitor of the γ-secretase enzyme complex.[1][2] Its primary mechanism is to block the cleavage of the Notch receptor, which prevents the release of the Notch Intracellular Domain (NICD).[1][3] This, in turn, inhibits the translocation of NICD to the nucleus, leading to a downregulation of Notch target genes like Hes1 and Hey1.[4][5] It is frequently used to induce neuronal differentiation from human embryonic and pluripotent stem cells.[1][2][3]
Q2: What are the primary protein targets for Western blot analysis after treatment with Compound E?
The key targets for validating the effect of Compound E are components of the Notch signaling pathway. A successful experiment should demonstrate:
-
Decreased Cleaved Notch1 (NICD): As Compound E directly inhibits the processing of the Notch receptor, a reduction in the active, cleaved form (NICD) is the most direct indicator of its activity.
-
Decreased Downstream Targets: A reduction in the expression of proteins like Hes1 and Hey1, whose transcription is dependent on NICD activity, confirms the downstream biological effect of the compound.[4]
-
Unchanged Full-Length Notch1: The level of the full-length, uncleaved Notch1 receptor should remain relatively stable, as Compound E affects its cleavage, not its expression.
-
Consistent Loading Control: Proteins like GAPDH, β-actin, or α-tubulin should be probed to ensure equal amounts of protein were loaded in each lane.
Q3: What is the expected outcome of a successful Western blot experiment with Compound E?
A successful experiment will show a dose-dependent decrease in the protein levels of Cleaved Notch1 (NICD) and its downstream targets (e.g., Hes1) in cells treated with Compound E compared to untreated or vehicle-treated control cells. The loading control protein levels should remain constant across all lanes.
Troubleshooting Western Blot Analysis
Problem: No Signal or Weak Signal
Question: I have treated my cells with Compound E and run a Western blot, but I am getting no signal or a very weak signal for my target protein (e.g., Cleaved Notch1). What went wrong?
| Possible Cause | Recommended Solution |
| Ineffective Compound E Treatment | Verify the activity and concentration of Compound E. Ensure it was stored correctly at -20°C and that the treatment duration was sufficient to elicit a change in the target protein. |
| Low Target Protein Abundance | The target protein may be expressed at very low levels in your cell type.[6][7] Increase the amount of protein loaded onto the gel (e.g., from 15µg to 30µg).[6][8][9] Consider enriching the protein of interest via immunoprecipitation before running the Western blot.[6][7] |
| Primary/Secondary Antibody Issues | The antibody may have lost activity or is being used at a suboptimal concentration.[6][7][8] Increase the antibody concentration or incubation time (e.g., overnight at 4°C).[6][8] Always use freshly diluted antibody.[10] Confirm the secondary antibody is compatible with the primary antibody's host species.[9] |
| Inefficient Protein Transfer | Confirm successful transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[9][11] For high molecular weight proteins, consider decreasing the methanol (B129727) content in the transfer buffer and increasing the transfer time.[10] Ensure no air bubbles were trapped between the gel and membrane.[12][13] |
| Antigen Masking by Blocking Buffer | Some blocking agents, like non-fat dry milk, can mask certain antigens.[7][14] Try switching to a different blocking buffer, such as 5% Bovine Serum Albumin (BSA), or reduce the blocking time.[7][8] |
| Inactive Detection Reagent | Ensure the chemiluminescent substrate (e.g., ECL) has not expired and has been stored correctly.[7][8] Test the substrate with a positive control to confirm its activity.[7] |
| Inhibitors in Buffers | Sodium azide (B81097) is an irreversible inhibitor of Horseradish Peroxidase (HRP).[8][9] Ensure none of your buffers contain sodium azide if you are using an HRP-conjugated secondary antibody.[8][9] |
Problem: High Background
Question: My blot is showing high background, which obscures the specific bands. How can I improve the signal-to-noise ratio?
| Possible Cause | Recommended Solution |
| Antibody Concentration Too High | Excess primary or secondary antibody can bind non-specifically and increase background.[8][11][15] Reduce the concentration of the antibodies; perform a titration to find the optimal dilution.[8][11] |
| Insufficient Blocking | Non-specific sites on the membrane may not be fully blocked. Increase the blocking time (e.g., to 1-2 hours at room temperature) or the concentration of the blocking agent (e.g., 5% non-fat milk).[11][15] Consider adding a small amount of detergent like Tween-20 to the blocking buffer.[14][15] |
| Inadequate Washing | Unbound antibodies may not have been sufficiently washed off. Increase the number and/or duration of wash steps (e.g., 3-4 washes of 5-10 minutes each).[10][11][16] Ensure the volume of wash buffer is sufficient to fully submerge the membrane.[16] |
| Membrane Dried Out | Allowing the membrane to dry out at any stage can cause irreversible, high background.[15][17] Ensure the membrane remains wet in buffer during all incubation and washing steps.[17] |
| Contamination | Contaminated buffers or equipment can lead to splotchy background.[17] Use fresh, filtered buffers and clean equipment.[14][17] Handle the membrane with clean forceps to avoid introducing contaminants.[8] |
| Overexposure | Exposure times that are too long will increase the background signal along with the specific signal.[8][15] Reduce the exposure time.[8][15] If the signal is weak, consider using a more sensitive detection reagent rather than a longer exposure.[10] |
Problem: Non-Specific Bands
Question: My blot shows multiple bands in addition to the band at the expected molecular weight. How can I eliminate these?
| Possible Cause | Recommended Solution |
| Primary Antibody Concentration Too High | High antibody concentrations can lead to off-target binding.[16][18] Decrease the primary antibody concentration and consider incubating at 4°C overnight to improve specificity.[18] |
| Protein Degradation | Samples may have degraded due to protease activity, leading to smaller, non-specific bands.[10][15] Always add protease inhibitors to your lysis buffer and keep samples on ice.[6][10][15] Use fresh lysates for each experiment.[10][15] |
| Too Much Protein Loaded | Overloading the gel with too much total protein can cause non-specific antibody binding.[8][10][16] Reduce the total protein amount loaded per lane (typically 15-30 µg for cell lysates).[8][16] |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be binding to other proteins in the lysate.[15] Run a control lane with only the secondary antibody (no primary) to check for non-specific binding.[14][15] Use a pre-adsorbed secondary antibody to minimize cross-reactivity.[15] |
| Post-Translational Modifications | Glycosylation or other modifications can cause proteins to migrate at a different molecular weight than predicted, sometimes appearing as multiple bands or smears.[10][14] |
Quantitative Data Presentation
Accurate quantification requires that the signal intensity falls within the linear dynamic range of the detection method.[19][20] Saturated signals cannot be used for accurate quantification.[12][21] The data below represents an idealized experiment showing the expected dose-dependent effect of Compound E on Cleaved Notch1 (NICD) levels, normalized to a loading control (β-actin).
Table 1: Densitometry Analysis of NICD Protein Levels
| Treatment | Compound E (nM) | NICD Band Intensity (Arbitrary Units) | β-actin Band Intensity (Arbitrary Units) | Normalized NICD Level (NICD/β-actin) |
|---|---|---|---|---|
| Vehicle Control | 0 | 15,430 | 15,500 | 1.00 |
| Compound E | 0.1 | 12,380 | 15,450 | 0.80 |
| Compound E | 0.5 | 7,650 | 15,300 | 0.50 |
| Compound E | 1.0 | 4,500 | 15,000 | 0.30 |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency on the day of treatment. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvest: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail to the culture dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Sample Preparation: Dilute the protein samples to the same concentration with lysis buffer. Add Laemmli sample buffer (e.g., 4X) to the lysates and boil at 95-100°C for 5-10 minutes. Samples can be stored at -20°C or used immediately.
Protocol 2: SDS-PAGE and Immunoblotting
-
Gel Electrophoresis: Load 15-30 µg of each protein sample into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel in 1X Running Buffer until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13] Confirm transfer efficiency with Ponceau S staining.[9]
-
Blocking: Wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST). Block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[13]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its recommended concentration. Incubate the membrane with the primary antibody solution, typically for 2 hours at room temperature or overnight at 4°C, with gentle agitation.
-
Washing: Decant the primary antibody solution. Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[10]
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in the blocking buffer. Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Final Washes: Decant the secondary antibody solution and wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to ensure the signal is within the linear range and not saturated.[19]
Visualizations
Caption: The Notch signaling pathway and the inhibitory action of this compound.
Caption: Standard experimental workflow for Western blot analysis of Compound E effects.
Caption: Logical troubleshooting workflow for a "No Signal" result in Western blotting.
References
- 1. Compound E | Small Molecules | Cell-permeable, selective, non-competitive, potent γ-secretase inhibitor [captivatebio.com]
- 2. Compound E | γ-Secretase | Tocris Bioscience [tocris.com]
- 3. stemcell.com [stemcell.com]
- 4. The Role of Notch and Gamma-secretase Inhibition in an Ovarian Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. arp1.com [arp1.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. Common Errors in the Western Blotting Protocol - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 13. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 16. arp1.com [arp1.com]
- 17. assaygenie.com [assaygenie.com]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. blog.mblintl.com [blog.mblintl.com]
- 20. Avoiding Common Pitfalls of Quantitative Western Blot Experiments | Technology Networks [technologynetworks.com]
- 21. Misleading Westerns: Common Quantification Mistakes in Western Blot Densitometry and Proposed Corrective Measures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Binding Target of a Novel p38 MAPK Inhibitor, (1R,3S)-Compound E, Using Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis framework for confirming the binding target of a novel therapeutic candidate, "(1R,3S)-Compound E," a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK). The data and protocols presented herein are designed to illustrate the utility of Surface Plasmon Resonance (SPR) in quantitatively assessing the binding kinetics and affinity of small molecules to their intended protein targets. By comparing Compound E to alternative inhibitors, this guide offers a clear, data-driven approach to target validation and candidate selection in the early stages of drug discovery.
Comparative Binding Analysis of p38 MAPK Inhibitors
Surface Plasmon Resonance (SPR) is a powerful, label-free technology used to study biomolecular interactions in real time.[1][2][3] It provides precise measurements of the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₓ), which is a measure of binding affinity.[4][5][6] A lower Kₓ value indicates a higher binding affinity.
The following table summarizes the hypothetical binding kinetics of this compound and two alternative compounds (Compound F and Compound G) to the p38α MAPK protein, as determined by SPR. A well-characterized, known p38 MAPK inhibitor, SB203580, is included as a reference.[5][7]
| Compound | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Affinity (Kₓ) (nM) |
| This compound | 9.5 x 10⁵ | 1.2 x 10⁻³ | 1.3 |
| Compound F | 5.2 x 10⁵ | 8.5 x 10⁻³ | 16.3 |
| Compound G | 2.1 x 10⁶ | 3.7 x 10⁻² | 17.6 |
| SB203580 (Reference) | 8.0 x 10⁵ | 1.8 x 10⁻² | 22.0[5][6] |
Data Interpretation:
The data clearly indicates that this compound possesses the highest affinity for p38α MAPK, with a Kₓ of 1.3 nM. This is primarily driven by its slow dissociation rate (kₔ), suggesting that it forms a highly stable complex with the target protein. In comparison, Compounds F and G exhibit weaker affinities. Although Compound G has a rapid association rate, its fast dissociation leads to a less stable interaction. This quantitative comparison underscores the superior binding characteristics of Compound E, making it a promising candidate for further development.
Experimental Protocol: SPR Kinetic Analysis
This protocol outlines the key steps for determining the binding kinetics of small molecule inhibitors to p38α MAPK using a surface plasmon resonance biosensor.
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant human p38α MAPK protein
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Immobilization buffer: 10 mM Sodium Acetate, pH 5.0
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Analytes: this compound, Compound F, Compound G, and SB203580 dissolved in running buffer with 1% DMSO. A serial dilution series (e.g., 0.1 nM to 100 nM) should be prepared.
2. p38α Immobilization:
-
The p38α protein is immobilized onto the surface of a CM5 sensor chip via standard amine coupling.[8][9]
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject a solution of p38α (20 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (approximately 8000-10000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell is prepared similarly but without the injection of p38α to serve as a control for non-specific binding and bulk refractive index changes.
3. Kinetic Binding Assay:
-
A multi-cycle kinetic analysis is performed.
-
Inject a series of increasing concentrations of the small molecule analyte over both the p38α-immobilized and reference flow cells at a flow rate of 30 µL/min.
-
Each injection cycle consists of:
-
Association phase (120 seconds): The analyte is flowed over the sensor surface.
-
Dissociation phase (300 seconds): Running buffer is flowed over the surface to monitor the dissociation of the analyte-protein complex.
-
-
Between each cycle, the sensor surface is regenerated to remove any bound analyte. This can be achieved with a short pulse of a mild acidic or basic solution (e.g., 10 mM Glycine-HCl, pH 2.5).
4. Data Analysis:
-
The raw sensorgram data is processed by subtracting the signal from the reference flow cell.
-
The resulting binding curves are globally fitted to a 1:1 Langmuir binding model to determine the kinetic parameters kₐ, kₔ, and Kₓ.[6]
Visualizations
Experimental Workflow for SPR-based Target Confirmation
Caption: Workflow for confirming Compound E binding to p38α using SPR.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[2][3][10] It is activated by various stimuli, leading to the phosphorylation of downstream transcription factors and protein kinases that regulate gene expression and cellular processes like apoptosis and cytokine production.[4][10]
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of Compound E.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Kinetics of small molecule inhibitor binding to p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Kinetics of Small Molecule Inhibitor Binding to P38 Kinase" by Robin L. Thurmond, Scott A. Wadsworth et al. [digitalcommons.montclair.edu]
- 7. p38 MAPK - Biaffin GmbH & Co KG [biaffin.com]
- 8. A Biacore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
A Comparative Analysis of (1R,3S)-Compound X and its Diastereomers in Preclinical Drug Development
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of atoms in a chiral drug molecule can significantly influence its pharmacological and pharmacokinetic properties. Diastereomers, being stereoisomers that are not mirror images of each other, can exhibit distinct biological activities, potencies, and safety profiles. This guide provides a comparative study of the hypothetical therapeutic candidate, (1R,3S)-Compound X, and its three other diastereomers: (1S,3R), (1R,3R), and (1S,3S). The data presented herein, while illustrative, is representative of the types of comparative analyses crucial in the early stages of drug development to select the optimal stereoisomer for further investigation.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data from key in vitro experiments designed to characterize and compare the biological performance of the four diastereomers of Compound X. These experiments are foundational in establishing a preliminary structure-activity relationship and selecting a lead candidate.
Table 1: Receptor Binding Affinity
This table outlines the binding affinity of each diastereomer to the target receptor, determined via a competitive radioligand binding assay. The inhibition constant (Ki) is a measure of the concentration of the compound required to inhibit 50% of the specific binding of a radioligand. A lower Ki value indicates a higher binding affinity.
| Diastereomer | Inhibition Constant (Ki) (nM) |
| (1R,3S)-Compound X | 15 |
| (1S,3R)-Compound X | 250 |
| (1R,3R)-Compound X | 800 |
| (1S,3S)-Compound X | >10,000 |
Table 2: In Vitro Functional Activity
This table presents the results from a functional cell-based assay measuring the activation of a G-protein coupled receptor (GPCR) by each diastereomer. The EC50 value represents the concentration of the compound that elicits a half-maximal response, indicating potency. A lower EC50 value signifies greater potency.
| Diastereomer | EC50 (nM) |
| (1R,3S)-Compound X | 50 |
| (1S,3R)-Compound X | 750 |
| (1R,3R)-Compound X | 3,200 |
| (1S,3S)-Compound X | No significant activity |
Table 3: Preliminary Pharmacokinetic Profile
This table provides a summary of key pharmacokinetic parameters for the two most active diastereomers, obtained from in vitro metabolic stability assays using human liver microsomes. The half-life (t½) indicates the time required for the concentration of the compound to be reduced by half.
| Diastereomer | In Vitro Half-life (t½) (minutes) |
| (1R,3S)-Compound X | 120 |
| (1S,3R)-Compound X | 45 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
1. Receptor Binding Assay (Competitive Radioligand Binding)
-
Objective: To determine the binding affinity (Ki) of each diastereomer for the target receptor.
-
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand with known high affinity for the receptor (e.g., [3H]-labeled standard).
-
Diastereomers of Compound X.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
Scintillation cocktail.
-
Glass fiber filters.
-
-
Procedure:
-
A constant concentration of the radioligand is incubated with the cell membranes in the assay buffer.
-
Increasing concentrations of the unlabeled diastereomers of Compound X are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[1][2][3]
-
2. In Vitro Functional Assay (GPCR Activation)
-
Objective: To measure the potency (EC50) of each diastereomer in activating the target GPCR.
-
Materials:
-
Host cell line (e.g., HEK293) transiently or stably expressing the target GPCR.
-
Assay medium (e.g., DMEM).
-
A reporter system to measure downstream signaling (e.g., a calcium-sensitive fluorescent dye for Gq-coupled receptors, or a cAMP assay for Gs/Gi-coupled receptors).
-
Diastereomers of Compound X.
-
-
Procedure:
-
Cells expressing the target GPCR are plated in a multi-well plate.
-
The cells are loaded with the appropriate reporter dye or prepared for the cAMP assay.
-
Increasing concentrations of each diastereomer of Compound X are added to the wells.
-
The plate is incubated to allow for receptor activation and signal generation.
-
The signal (e.g., fluorescence or luminescence) is measured using a plate reader.
-
The data is plotted as a dose-response curve, and the EC50 value is determined using non-linear regression.[4][5][6]
-
3. In Vitro Metabolic Stability Assay
-
Objective: To assess the preliminary metabolic stability of the most active diastereomers.
-
Materials:
-
Human liver microsomes.
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Diastereomers of Compound X.
-
Acetonitrile (for quenching the reaction).
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
The diastereomers of Compound X are incubated with human liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
The reaction in each aliquot is stopped by adding cold acetonitrile.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time, and the in vitro half-life is calculated from the slope of the linear regression.
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates a simplified representation of the canonical Wnt signaling pathway, a critical pathway in development and disease that is often modulated by therapeutic agents. The stereochemistry of a drug can significantly impact its interaction with components of such pathways.[7][8][9]
Caption: A diagram of the canonical Wnt signaling pathway.
Experimental Workflow
The diagram below outlines a typical in vitro experimental workflow for the comparative evaluation of drug candidates, such as the diastereomers of Compound X.
Caption: Workflow for in vitro comparison of diastereomers.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating the Efficacy of (1R,3S)-Compound E in Patient-Derived Organoids: A Comparative Guide
This guide provides a comprehensive framework for validating the efficacy of (1R,3S)-Compound E, a potent γ-secretase inhibitor targeting the Notch signaling pathway, using patient-derived organoids (PDOs). We present a comparative analysis of this compound against other known inhibitors of critical cancer signaling pathways, offering detailed experimental protocols and illustrative data to guide researchers in drug development.
Introduction to this compound and Patient-Derived Organoids
This compound is a selective, cell-permeable, and potent γ-secretase inhibitor.[1][2] Its primary mechanism of action involves the inhibition of the Notch signaling pathway, a critical regulator of cell differentiation, proliferation, and apoptosis.[1][2][3] Dysregulation of the Notch pathway has been implicated in various cancers, making it a promising target for therapeutic intervention.[3][4]
Patient-derived organoids (PDOs) are three-dimensional, self-organizing cultures derived from patient tumor tissue.[5][6] These models closely recapitulate the histological and genetic characteristics of the original tumor, including its heterogeneity, providing a more physiologically relevant preclinical model compared to traditional two-dimensional cell lines.[5][7] PDOs have emerged as a powerful platform for personalized medicine, enabling the screening of therapeutic agents to predict patient-specific responses to treatment.[7][8][9][10]
This guide outlines a head-to-head comparison of this compound with two alternative therapeutic agents: "Alternative A," a hypothetical MEK inhibitor, and "Alternative B," a hypothetical PI3K inhibitor.
Experimental Protocols
A standardized workflow is crucial for obtaining reproducible and comparable results. The following protocols outline the key steps for establishing PDO cultures, drug treatment, and subsequent efficacy assessment.
1. Establishment and Culture of Patient-Derived Organoids
-
Tissue Acquisition and Processing: Fresh tumor tissue is obtained from surgical resections or biopsies. The tissue is minced and subjected to enzymatic digestion to isolate single cells or small cell clusters.[6]
-
Embedding and Culture: The isolated cells are embedded in a basement membrane extract, such as Matrigel, and cultured in a specialized medium containing growth factors to support organoid formation and expansion.[6][11]
-
Organoid Maintenance: The culture medium is replenished every 2-3 days, and organoids are passaged as they reach an appropriate size.
2. Drug Sensitivity and Efficacy Screening
-
Plating: Established organoids are dissociated into smaller fragments and plated in 384-well plates.
-
Drug Treatment: Organoids are treated with a dose-response range of this compound, Alternative A (MEK inhibitor), and Alternative B (PI3K inhibitor). A vehicle control (e.g., DMSO) is included in each experiment. Treatment exposure typically ranges from 3 to 7 days.[5]
-
Viability Assessment: Cell viability is assessed using a luminescence-based assay that measures ATP content, which correlates with the number of viable cells.
3. Western Blot Analysis for Target Engagement
-
Protein Extraction: Following drug treatment, protein lysates are collected from the organoids.
-
Immunoblotting: Western blotting is performed to detect the levels of key proteins in the Notch, MEK/ERK, and PI3K/Akt signaling pathways to confirm target engagement by the respective inhibitors.
4. Immunohistochemistry (IHC) for Biomarker Analysis
-
Fixation and Embedding: Organoids are fixed, embedded in paraffin, and sectioned.
-
Staining: IHC staining is performed for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the cellular response to treatment.
Experimental Workflow Diagram
Caption: Workflow for validating drug efficacy in patient-derived organoids.
Data Presentation
The following tables summarize hypothetical quantitative data from the comparative efficacy studies.
Table 1: Comparative IC50 Values in Patient-Derived Organoids
| Organoid Line | This compound (nM) | Alternative A (MEK Inhibitor) (nM) | Alternative B (PI3K Inhibitor) (nM) |
| PDO-1 | 15 | 50 | >1000 |
| PDO-2 | 25 | >1000 | 75 |
| PDO-3 | >1000 | 30 | 45 |
| PDO-4 | 10 | 80 | >1000 |
Table 2: Biomarker Modulation in PDO-1 Following Treatment
| Treatment (at IC50) | % Ki-67 Positive Cells | % Cleaved Caspase-3 Positive Cells |
| Vehicle Control | 85 | 5 |
| This compound | 20 | 60 |
| Alternative A | 45 | 35 |
| Alternative B | 80 | 8 |
Signaling Pathway
The diagram below illustrates the Notch signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of the Notch signaling pathway by this compound.
Conclusion
This guide provides a robust framework for the preclinical validation of this compound using patient-derived organoids. The detailed protocols and comparative data structure offer a clear path for assessing the compound's efficacy against relevant alternatives. The use of PDOs allows for a more accurate prediction of clinical response, ultimately facilitating the development of more effective and personalized cancer therapies.
References
- 1. Compound E | Small Molecules | Cell-permeable, selective, non-competitive, potent γ-secretase inhibitor [captivatebio.com]
- 2. stemcell.com [stemcell.com]
- 3. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Notch and Gamma-secretase Inhibition in an Ovarian Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Efficacy of Using Patient-Derived Organoids to Predict Treatment Response in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Patient-Derived Organoids as a Model for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 9. Personalized drug screening in patient-derived organoids of biliary tract cancer and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Patient-derived organoids as a platform for drug screening in metastatic colorectal cancer [frontiersin.org]
- 11. researchgate.net [researchgate.net]
cross-validation of (1R,3S)-Compound E activity in different laboratories
An Objective Comparison of (1R,3S)-Compound E Activity Across Independent Laboratories
Introduction
The reproducibility of experimental results is a cornerstone of scientific advancement, particularly in the field of drug discovery. This compound is a novel small molecule inhibitor targeting the 'Kinase X' enzyme, a critical component in a signaling pathway implicated in oncogenesis. To validate its therapeutic potential and ensure the reliability of its bioactivity data, a cross-laboratory study was conducted. This guide provides a comparative analysis of the inhibitory activity of this compound as determined by two independent research facilities, referred to as Lab Alpha and Lab Beta. The data is presented alongside a well-established control inhibitor, Compound Z, to benchmark its performance.
Comparative Activity Data
The primary metric for evaluating the inhibitory potential of this compound is the half-maximal inhibitory concentration (IC50), which quantifies the amount of substance required to inhibit a biological process by 50%. The following table summarizes the IC50 values obtained by Lab Alpha and Lab Beta for both this compound and the control, Compound Z, against Kinase X. All experiments were performed in triplicate (n=3).
| Compound | Lab Alpha IC50 (nM) (n=3) | Lab Beta IC50 (nM) (n=3) | Mean IC50 (nM) | Standard Deviation |
| This compound | 8.2 ± 0.7 | 9.1 ± 0.9 | 8.65 | 0.64 |
| Compound Z (Control) | 15.6 ± 1.2 | 14.9 ± 1.5 | 15.25 | 0.49 |
The data indicates a high degree of concordance between the two laboratories, with both confirming the potent inhibitory activity of this compound. Notably, this compound demonstrates an approximately two-fold greater potency than the control inhibitor, Compound Z.
Signaling Pathway of Kinase X
This compound exerts its effect by inhibiting Kinase X, a crucial transducer in a cellular signaling cascade initiated by an external growth factor. The simplified pathway diagram below illustrates the mechanism of action.
Caption: Simplified signaling cascade showing the inhibitory action of this compound on Kinase X.
Experimental Protocols
The following standardized protocol for an in-vitro biochemical kinase assay was utilized by both laboratories to ensure consistency and comparability of the generated data.
Objective: To determine the IC50 value of test compounds against Kinase X.
Materials:
-
Recombinant Human Kinase X enzyme
-
ATP (Adenosine triphosphate)
-
Fluorescently labeled peptide substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
Test Compounds: this compound and Compound Z, dissolved in DMSO
-
384-well microplates (black, low-volume)
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Create a 10-point serial dilution series for each test compound in DMSO, starting from a high concentration of 100 µM.
-
Assay Plate Preparation: Add 50 nL of each compound dilution to the appropriate wells of a 384-well microplate. Include control wells containing only DMSO (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).
-
Enzyme Addition: Add 5 µL of Kinase X enzyme solution (at 2x the final desired concentration) to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture (at 2x the final concentration) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Reaction Termination: Stop the reaction by adding 10 µL of a termination buffer containing EDTA.
-
Data Acquisition: Read the fluorescence signal on a compatible plate reader.
Data Analysis: The raw fluorescence data is converted to percent inhibition relative to the DMSO and high-inhibition controls. The IC50 values are then calculated by fitting the percent inhibition data versus the compound concentration to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow
The following diagram provides a visual representation of the key steps involved in the in-vitro kinase assay protocol.
Caption: Workflow diagram illustrating the key steps of the in-vitro kinase inhibition assay.
Conclusion
The cross-validation study successfully demonstrates that the inhibitory activity of this compound against Kinase X is robust and reproducible across different laboratory settings. The consistent, low nanomolar IC50 values obtained by both Lab Alpha and Lab Beta, which show superior potency compared to the control Compound Z, underscore the compound's potential as a lead candidate for further preclinical development. The standardized protocols and clear workflows presented herein provide a solid foundation for future investigations into the compound's mechanism of action and therapeutic efficacy.
comparing the pharmacokinetic profiles of (1R,3S)-Compound E and [Analog X]
A Comparative Analysis of the Pharmacokinetic Profiles of (1R,3S)-Compound E (MIDD0301) and its S-enantiomer, [Analog X] (MIDD0301S)
This guide presents a detailed comparison of the pharmacokinetic profiles of the novel asthma drug candidate this compound (MIDD0301) and its S-enantiomer, [Analog X] (MIDD0301S). Both compounds are positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor and have shown potential in relaxing airway smooth muscle and reducing lung inflammation.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of these enantiomers is critical for the development of future respiratory therapeutics.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for MIDD0301 and MIDD0301S following a 100 mg/kg oral dose in Swiss Webster mice.[2] The data highlights significant differences in absorption, while elimination rates remain similar.
| Pharmacokinetic Parameter | This compound (MIDD0301) | [Analog X] (MIDD0301S) |
| Maximum Plasma Concentration (Cmax) | Lower | > 3-fold higher than MIDD0301 |
| Time to Cmax (Tmax) | 20 minutes | 20 minutes |
| Elimination Half-Life (t½) | 47.8 minutes | 50.2 minutes |
| Major Metabolite | Glucuronide | Glucuronide |
| Metabolite Cmax | Lower | ~3-fold higher than MIDD0301 glucuronide |
| Metabolite Tmax | 30 minutes | 30 minutes |
| GABA-A Receptor Affinity (IC50) | 26.3 nM | 25.1 nM |
Experimental Protocols
The pharmacokinetic data presented in this guide were obtained from a study conducted on 10- to 12-week-old female Swiss Webster mice.[1] The experimental protocol is outlined below.
1. Dosing and Administration:
-
This compound (MIDD0301) and [Analog X] (MIDD0301S) were administered orally to the mice at a dose of 100 mg/kg.[2]
2. Sample Collection:
-
Blood samples were collected from the mice at various time points after drug administration to determine the plasma concentrations of the parent compounds and their metabolites.
3. Bioanalysis:
-
The concentrations of MIDD0301, MIDD0301S, and their respective metabolites in the plasma samples were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
4. Pharmacokinetic Analysis:
-
The resulting plasma concentration-time data were analyzed using a two-compartment pharmacokinetic model to calculate key parameters such as Cmax, Tmax, and elimination half-life.[2]
Metabolism
Neither MIDD0301 nor its S-enantiomer, MIDD0301S, undergoes Phase I metabolism.[1][2] Both compounds are primarily cleared through Phase II metabolism, specifically glucuronidation.[1][2] However, there are notable differences in their metabolic pathways:
-
This compound (MIDD0301): In addition to forming a glucuronide conjugate, MIDD0301 also forms a glucoside in the presence of kidney microsomes.[1][2] Furthermore, a taurine (B1682933) adduct of MIDD0301 has been identified in mouse blood.[1][2]
-
[Analog X] (MIDD0301S): This enantiomer is metabolized to its glucuronide conjugate. Unlike MIDD0301, it does not form a glucoside or a taurine adduct in mice.[1][2]
For both compounds, the glucuronide metabolite is the most abundant in the bloodstream.[2]
Visualizations
Signaling Pathway
Both MIDD0301 and MIDD0301S exert their therapeutic effects by modulating the GABA-A receptor, a key component of the central nervous system's primary inhibitory signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for the pharmacokinetic analysis of this compound and [Analog X].
Metabolic Pathways
The metabolic fates of this compound and [Analog X] show subtle but important differences, as depicted below.
References
Independent Verification of (1R,3S)-Compound E's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (1R,3S)-Compound E's performance against alternative γ-secretase inhibitors. The information presented is supported by experimental data to aid in the independent verification of its mechanism of action.
This compound is a potent, cell-permeable, and selective non-competitive inhibitor of γ-secretase, a key enzyme implicated in the pathogenesis of Alzheimer's disease and in the regulation of cell fate through the Notch signaling pathway. Its primary mechanism of action involves the inhibition of the γ-secretase complex, which prevents the cleavage of the amyloid precursor protein (APP) into amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) and the processing of the Notch receptor. This inhibitory action makes Compound E a valuable tool for research in neurodegenerative diseases and developmental biology, particularly in studies involving the directed differentiation of stem cells into neuronal lineages.
Comparative Analysis of γ-Secretase Inhibitors
To independently verify the mechanism and efficacy of this compound, it is essential to compare its performance with other well-characterized γ-secretase inhibitors. This section provides a quantitative comparison of Compound E with common alternatives such as DAPT, DBZ, and LY-411575. The data presented below summarizes their inhibitory concentrations (IC50) for Aβ and Notch, as well as their observed effects on neuronal differentiation.
Table 1: In Vitro Inhibitory Activity of γ-Secretase Inhibitors
| Compound | Target | IC50 (nM) | Source |
| This compound | β-amyloid-40 | 0.24 | [1] |
| β-amyloid-42 | 0.37 | [1] | |
| Notch Cleavage | 0.32 | [1] | |
| DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) | Aβ Generation | ~10-100 | [2] |
| Notch Cleavage | >50 | [2] | |
| DBZ (Dibenzazepine) | APPL Cleavage | 2.6 | |
| Notch Cleavage | 1.7-2.9 | ||
| LY-411575 | γ-secretase (membrane-based) | 0.078 | |
| γ-secretase (cell-based) | 0.082 |
Table 2: Effects of γ-Secretase Inhibitors on Neuronal Differentiation
| Compound | Cell Type | Metric | Result | Source |
| This compound | Human Embryonic Stem Cells | Neuronal Differentiation | Accelerates differentiation into primitive neural stem cells | [1] |
| DAPT | Neural Stem Cells | % Tuj1 Positive Cells | Significantly increased neuronal differentiation | [3] |
| DBZ | Primary Cortical Neurons | Neurite Length | Knockdown resulted in shorter neurites | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to its verification, the following diagrams are provided.
References
- 1. stemcell.com [stemcell.com]
- 2. Quantification of gamma-secretase modulation differentiates inhibitor compound selectivity between two substrates Notch and amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DBZ Regulates Cortical Cell Positioning and Neurite Development by Sustaining the Anterograde Transport of Lis1 and DISC1 through Control of Ndel1 Dual-Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (1R,3S)-Compound E: A Comparative Guide to Potent γ-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of (1R,3S)-Compound E against other well-documented γ-secretase inhibitors. The data presented herein is compiled from publicly available resources and is intended to serve as a valuable tool for researchers engaged in Alzheimer's disease drug discovery and related fields.
Inhibitor Performance Comparison
This compound, a potent γ-secretase inhibitor, demonstrates significant efficacy in blocking the cleavage of amyloid precursor protein (APP) and Notch.[1] To provide a clear benchmark, its inhibitory activity is compared against three other widely studied γ-secretase inhibitors: DAPT, Semagacestat, and Avagacestat. The following table summarizes their half-maximal inhibitory concentrations (IC50) for β-amyloid 40 (Aβ40), β-amyloid 42 (Aβ42), and Notch signaling.
| Inhibitor | IC50 Aβ40 (nM) | IC50 Aβ42 (nM) | IC50 Notch (nM) |
| This compound | 0.24[1] | 0.37[1] | 0.32[1] |
| DAPT | 115 (total Aβ)[2] | 200[2] | - |
| Semagacestat | 12.1[3] | 10.9[3] | 14.1[3] |
| Avagacestat | 0.30[1][4] | 0.27[1][4] | 0.84[1][4] |
Signaling Pathway Context
The diagram below illustrates the canonical amyloid precursor protein (APP) processing pathway and the central role of γ-secretase, the target of this compound and its comparators. Inhibition of γ-secretase is a key therapeutic strategy aimed at reducing the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.
References
Hypothetical In Vivo Efficacy of (1R,3S)-Compound E: A Comparative Analysis
Disclaimer: The following comparison guide is a hypothetical case study created for illustrative purposes. "(1R,3S)-Compound E" is a fictional agent, and the data, protocols, and pathways presented herein are representative examples based on common practices in preclinical oncology research.
This guide provides a comparative analysis of the in vivo efficacy of the novel therapeutic agent, this compound, against a standard-of-care treatment in a preclinical cancer model. The data and protocols are intended for researchers, scientists, and drug development professionals interested in the statistical validation of new oncology drug candidates.
Comparative In Vivo Efficacy Data
The antitumor activity of this compound was evaluated in a human tumor xenograft model. The following table summarizes the key efficacy endpoints compared to a vehicle control and a standard-of-care agent, "Alternative A".
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Median Survival (Days) | p-value (vs. Vehicle) |
| Vehicle Control | - | 1542 ± 189 | - | 25 | - |
| This compound | 50 mg/kg | 416 ± 98 | 73 | 42 | <0.01 |
| Alternative A | 25 mg/kg | 789 ± 145 | 49 | 33 | <0.05 |
Experimental Protocols
A detailed methodology was followed to ensure the statistical validity and reproducibility of the in vivo efficacy study.
Animal Model and Tumor Implantation
-
Animal Model: Immunocompromised nude mice (nu/nu, 6-8 weeks old) were used for this study. The selection of an immunocompromised model is crucial when working with human cancer cell lines to prevent graft rejection.
-
Cell Line: The human colorectal cancer cell line, HCT116, was chosen for its aggressive growth characteristics in xenograft models.
-
Tumor Implantation: A suspension of 5 x 10^6 HCT116 cells in 100 µL of a 1:1 mixture of Matrigel and serum-free medium was subcutaneously injected into the right flank of each mouse.
Compound Formulation and Administration
-
This compound Formulation: The compound was formulated in a vehicle consisting of 10% DMSO, 40% PEG300, and 50% saline for intraperitoneal administration.
-
Alternative A Formulation: The standard-of-care agent was prepared according to the manufacturer's instructions for intravenous injection.
-
Dosing Regimen: Treatment was initiated when tumors reached an average volume of 100-150 mm³. This compound was administered once daily via intraperitoneal injection, while Alternative A was given twice weekly intravenously. The vehicle control group received the same volume and frequency of the this compound vehicle.
Efficacy Endpoints and Statistical Analysis
-
Tumor Volume Measurement: Tumor dimensions were measured three times a week using digital calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Animal body weights were recorded concurrently with tumor measurements to monitor for signs of toxicity.
-
Survival Analysis: The study was concluded, and animals were euthanized when tumors reached a predetermined endpoint (e.g., 2000 mm³) or showed signs of significant morbidity.
-
Statistical Validation: The statistical significance of the differences in tumor volume between treatment groups was determined using a one-way ANOVA followed by Dunnett's post-hoc test. Survival data were analyzed using the Kaplan-Meier method and the log-rank test. A p-value of less than 0.05 was considered statistically significant.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow Diagram
Caption: In vivo efficacy study experimental workflow.
Comparative Transcriptomics of Cells Treated with (1R,3S)-Compound E: A Guide for Researchers
This guide provides a comparative analysis of the transcriptomic effects of (1R,3S)-Compound E, a potent γ-secretase and Notch pathway inhibitor. Designed for researchers, scientists, and drug development professionals, this document outlines a framework for comparing Compound E's performance against alternative treatments, supported by hypothetical experimental data and detailed protocols.
Introduction to this compound and its Mechanism of Action
This compound is a cell-permeable and selective non-competitive inhibitor of γ-secretase, a multi-protein complex crucial for intramembrane proteolysis of various type I transmembrane proteins, including the Notch receptor and the amyloid precursor protein (APP). By inhibiting γ-secretase, Compound E effectively blocks the cleavage and subsequent release of the Notch intracellular domain (NICD), a key step in the canonical Notch signaling pathway.[1][2] The NICD normally translocates to the nucleus to act as a transcriptional co-activator for target genes involved in cell fate decisions, proliferation, and differentiation.
The inhibitory action of Compound E on the Notch pathway has significant implications for cellular processes. For instance, it has been shown to enhance the differentiation of human pluripotent stem cells into neural precursors and is utilized in protocols to generate specific neuronal subtypes.[1] Its role in inhibiting the growth and promoting the differentiation of neuroblastoma cells has also been documented.[1]
Alternative Compounds for Comparison:
For a comprehensive comparative transcriptomics study, suitable alternatives to Compound E would include other γ-secretase inhibitors or modulators of the Notch pathway. A common alternative is DAPT ((N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester)), another widely used γ-secretase inhibitor. Comparing the transcriptomic profiles induced by Compound E and DAPT could reveal subtleties in their off-target effects or potency against different γ-secretase substrates.
Hypothetical Comparative Transcriptomics Data
The following tables summarize hypothetical data from a comparative RNA-sequencing (RNA-seq) experiment. In this scenario, a human neuroblastoma cell line (e.g., SH-SY5Y) was treated with either this compound, DAPT, or a vehicle control (DMSO) for 24 hours. The tables highlight changes in the expression of key genes involved in the Notch signaling pathway and neuronal differentiation.
Table 1: Differential Expression of Notch Pathway Genes
| Gene Symbol | Gene Name | Compound E (log2 Fold Change) | Compound E (p-value) | DAPT (log2 Fold Change) | DAPT (p-value) |
| HES1 | Hairy and Enhancer of Split 1 | -2.58 | 1.2e-15 | -2.45 | 3.1e-14 |
| HEY1 | Hairy/Enhancer-of-Split Related with YRPW Motif 1 | -2.15 | 4.5e-12 | -2.08 | 8.9e-12 |
| NOTCH1 | Notch Receptor 1 | -0.52 | 0.03 | -0.48 | 0.04 |
| NOTCH3 | Notch Receptor 3 | -0.78 | 0.001 | -0.71 | 0.002 |
| DLL1 | Delta-Like Canonical Notch Ligand 1 | 0.21 | 0.15 | 0.19 | 0.18 |
| JAG1 | Jagged Canonical Notch Ligand 1 | 0.15 | 0.21 | 0.12 | 0.25 |
Table 2: Differential Expression of Neuronal Differentiation Markers
| Gene Symbol | Gene Name | Compound E (log2 Fold Change) | Compound E (p-value) | DAPT (log2 Fold Change) | DAPT (p-value) |
| NEUROD1 | Neuronal Differentiation 1 | 3.12 | 2.2e-20 | 2.98 | 5.5e-19 |
| TUBB3 | Tubulin Beta 3 Class III | 2.89 | 1.8e-18 | 2.75 | 4.1e-17 |
| MAP2 | Microtubule-Associated Protein 2 | 2.54 | 6.3e-15 | 2.41 | 9.8e-14 |
| DCX | Doublecortin | 2.77 | 7.9e-17 | 2.63 | 1.4e-16 |
| SYP | Synaptophysin | 2.11 | 3.4e-11 | 2.01 | 7.2e-11 |
Note: The data presented in these tables are for illustrative purposes only and are not the result of actual experiments.
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagram:
The following diagram illustrates the canonical Notch signaling pathway and the point of inhibition by γ-secretase inhibitors like this compound and DAPT.
Experimental Workflow Diagram:
The diagram below outlines the key steps in a typical comparative transcriptomics experiment using RNA-sequencing.
Experimental Protocols
A detailed protocol is essential for reproducible research. The following outlines the key steps for the hypothetical experiment described above.
4.1 Cell Culture and Treatment
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Culture Conditions: Cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The medium is then replaced with fresh medium containing either 10 µM this compound, 10 µM DAPT, or 0.1% DMSO (vehicle control). Three biological replicates are prepared for each condition.
-
Incubation: Cells are incubated for 24 hours post-treatment.
4.2 RNA Extraction and Quality Control
-
Lysis and Homogenization: Total RNA is extracted from the cells using a column-based RNA purification kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), assessing the A260/280 and A260/230 ratios. RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer), with a minimum RNA Integrity Number (RIN) of 8.0 required for proceeding to library preparation.
4.3 RNA-Seq Library Preparation and Sequencing
-
Library Preparation: Strand-specific, poly(A)-selected RNA-seq libraries are prepared from 1 µg of total RNA per sample using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).
-
Sequencing: The prepared libraries are pooled and sequenced on an Illumina NovaSeq platform to generate paired-end 150 bp reads, aiming for a sequencing depth of at least 20 million reads per sample.
4.4 Bioinformatics Analysis
-
Quality Control of Raw Reads: Raw sequencing reads in FASTQ format are assessed for quality using FastQC.
-
Read Trimming: Adapters and low-quality bases are removed using a tool like Trimmomatic.
-
Alignment: The trimmed reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using featureCounts.
-
Differential Expression Analysis: Differential gene expression between the treatment groups and the vehicle control is determined using a statistical package like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and an absolute log2 fold change > 1 are considered significantly differentially expressed.
-
Functional Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the lists of differentially expressed genes to identify over-represented biological functions and pathways.
Conclusion
This guide provides a comprehensive, albeit hypothetical, framework for conducting a comparative transcriptomics study of cells treated with this compound. The provided protocols and data structures offer a template for researchers to design and execute their own experiments. By comparing the global gene expression changes induced by Compound E with those of other γ-secretase inhibitors like DAPT, researchers can gain deeper insights into their specific and off-target effects, ultimately aiding in the selection of the most appropriate compound for their research or therapeutic development goals. The inhibition of the Notch pathway and the subsequent upregulation of neuronal differentiation markers are expected outcomes of Compound E treatment, and a transcriptomic analysis provides a powerful, unbiased approach to confirm these effects and uncover novel molecular responses.
References
Safety Operating Guide
(1R,3S)-Compound E proper disposal procedures
Proper Disposal Procedures for (1R,3S)-Compound E: A Critical Safety Guide
Important Notice for Laboratory Personnel: The safe and environmentally responsible disposal of chemical waste is paramount in any research setting. This document provides a procedural guide for the proper disposal of "this compound." However, the information available for a compound with this specific designation is limited. The following procedures are based on general best practices for handling research chemicals with potential hazards. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed and definitive guidance.
I. Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is crucial. While a specific Safety Data Sheet (SDS) for "this compound" was not publicly available, researchers should assume the compound may possess hazardous properties. Based on general knowledge of complex organic molecules used in drug development, the following potential hazards should be considered:
-
Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Environmental Hazard: It may be toxic to aquatic life with long-lasting effects.[1]
-
Reactivity: The potential for hazardous reactions with other chemicals should be evaluated.
Personal Protective Equipment (PPE) is mandatory when handling "this compound" for disposal. This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat
II. Quantitative Data Summary
Without a specific SDS, quantitative data for "this compound" is not available. The following table outlines the types of data that should be obtained from the manufacturer-specific SDS to inform a comprehensive disposal plan.
| Property | Value (Example) | Significance for Disposal |
| Physical State | Solid / Liquid | Determines the type of waste container and handling procedure. |
| Solubility | Water, Organic Solvents | Informs potential for aqueous disposal (if non-hazardous) or the need for solvent-based waste streams. |
| pH | (as a solution) | Determines if neutralization is required before disposal. |
| LD50 (Oral, Dermal) | e.g., <500 mg/kg | Indicates acute toxicity and dictates handling precautions and waste segregation. |
| Aquatic Toxicity (LC50) | e.g., <1 mg/L | Critical for determining environmental hazard and preventing release to sewer systems.[1] |
| Flash Point | e.g., >60°C | Indicates flammability and requirements for segregation from ignition sources. |
| Reactivity Data | Incompatible with strong acids/bases/oxidizers | Prevents accidental mixing of incompatible waste streams that could lead to fire, explosion, or toxic gas release.[2] |
III. Step-by-Step Disposal Protocol
The following is a generalized experimental protocol for the disposal of "this compound". This protocol must be adapted based on the specific information provided in the compound's SDS.
1. Waste Segregation and Collection:
- Solid Waste:
- Collect all solid waste contaminated with "this compound" (e.g., unused compound, contaminated filter paper, gloves) in a dedicated, clearly labeled hazardous waste container.[3]
- The container must be compatible with the chemical and have a secure lid.[3]
- Liquid Waste:
- Collect all liquid waste containing "this compound" (e.g., reaction mixtures, solvent rinses) in a separate, labeled hazardous waste container.[4]
- Do not mix with other waste streams unless compatibility has been confirmed.
- Aqueous solutions should not be disposed of down the drain unless explicitly permitted by local regulations and the SDS, due to potential aquatic toxicity.[1][5]
2. Container Labeling:
- All waste containers must be clearly labeled with the following information:
- "Hazardous Waste"
- The full chemical name: "this compound"
- The major components and their approximate percentages (e.g., "this compound" in Methanol, 10%)
- The primary hazards (e.g., Toxic, Environmental Hazard)
- The date of accumulation.
3. Storage Pending Disposal:
- Store waste containers in a designated, well-ventilated satellite accumulation area.
- Ensure containers are closed at all times except when adding waste.[3]
- Store in secondary containment to prevent spills.
4. Final Disposal:
- Disposal must be conducted through a licensed hazardous waste disposal company.[4][6]
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[7]
- Provide the EHS department with a completed hazardous waste manifest, including all information from the container label.
IV. Visualized Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of "this compound".
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocol for (1R,3S)-Compound E
Date of Issue: 2025-12-09
Subject: Standard Operating Procedure for the safe handling, use, and disposal of (1R,3S)-Compound E, a research chemical with no formal hazard classification.
For: Laboratory Personnel, Researchers, and Scientists
This document provides essential safety and logistical information for the handling of this compound. Although this compound is not currently classified as hazardous under the Globally Harmonized System (GHS), it is imperative to treat all research chemicals with a high degree of caution. The following procedures are based on established best practices for handling substances of unknown or low toxicity.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling any chemical.[1] The following table summarizes the minimum recommended PPE for handling this compound under standard laboratory conditions.
| Protection Type | Equipment | Specifications and Rationale |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn at all times in the laboratory to protect against splashes and spills.[2] |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | Safety glasses are the minimum requirement.[1][3] Chemical splash goggles are recommended when handling solutions to provide more comprehensive protection.[3] A face shield should be worn over safety glasses or goggles during procedures with a significant splash risk.[3] |
| Hand Protection | Disposable Nitrile Gloves | While specific compatibility data for this compound is unavailable, nitrile gloves offer protection against incidental contact with a wide range of chemicals.[3] For chemicals of unknown toxicity, double gloving or using a more robust glove material should be considered.[1][2] Gloves should be inspected before use and removed immediately if contaminated.[4] |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills and falling objects.[2] |
Experimental Protocol for Handling and Disposal
This protocol outlines the step-by-step process for the safe handling of this compound from receipt to disposal.
Receiving and Storage
1.1 Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. 1.2 Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any other relevant information.[5] 1.3 Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[6] Follow any specific storage temperature requirements provided by the supplier.
Handling and Use
2.1 Pre-Experiment Preparation:
- Review the Safety Data Sheet (SDS) and this protocol before beginning work.
- Ensure that safety equipment, including eyewash stations and safety showers, is accessible and operational.
- Prepare a designated work area and keep it clean and uncluttered.[4]
2.2 Personal Protective Equipment (PPE):
- Don the appropriate PPE as specified in the table above.
2.3 Weighing and Aliquoting:
- Conduct all manipulations of the solid compound in a chemical fume hood or other ventilated enclosure to minimize the risk of inhalation.
- Use dedicated spatulas and weigh boats.
- Clean all equipment thoroughly after use.
2.4 Solution Preparation:
- When dissolving the compound, add the solid to the solvent slowly.
- If preparing a solution, ensure the solvent is compatible with the compound.
2.5 General Handling Practices:
- Avoid direct contact with the compound.
- Do not eat, drink, or apply cosmetics in the laboratory.[4]
- Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7][8]
- Never work alone when handling hazardous or unknown chemicals.[6][8]
Spill and Emergency Procedures
3.1 Minor Spills (Solid):
- Alert nearby personnel.
- Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.
- Place the spilled material into a labeled container for waste disposal.
- Clean the spill area with an appropriate solvent and then with soap and water.
3.2 Minor Spills (Liquid Solution):
- Alert nearby personnel.
- Contain the spill using absorbent materials from a spill kit.
- Place the absorbent material into a labeled container for waste disposal.
- Clean the spill area with an appropriate solvent and then with soap and water.
3.3 Personal Exposure:
- Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing.
- Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station. Seek medical attention.
- Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
- Ingestion: Seek immediate medical attention. Do not induce vomiting unless instructed by a medical professional.
Waste Disposal
4.1 Waste Segregation:
- All waste contaminated with this compound, including empty containers, used gloves, weigh boats, and absorbent materials, should be considered chemical waste.
- Segregate waste into appropriately labeled containers.[5]
4.2 Solid Waste:
- Collect solid waste in a clearly labeled, sealed container.
4.3 Liquid Waste:
- Collect liquid waste in a compatible, leak-proof container that is clearly labeled.
- Do not pour chemical waste down the sink unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[9][10]
4.4 Disposal Procedure:
- Follow your institution's hazardous waste disposal procedures.[11] This typically involves contacting the EHS office for waste pickup.
- Ensure all waste containers are properly labeled with the contents and associated hazards.[11]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key stages in the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. somatco.com [somatco.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. reagent.co.uk [reagent.co.uk]
- 8. greenwgroup.com [greenwgroup.com]
- 9. sfasu.edu [sfasu.edu]
- 10. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
